Sniper(brd)-1

Catalog No.
S543482
CAS No.
M.F
C53H66ClN9O8S2
M. Wt
1056.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sniper(brd)-1

Product Name

Sniper(brd)-1

IUPAC Name

(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide

Molecular Formula

C53H66ClN9O8S2

Molecular Weight

1056.7 g/mol

InChI

InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1

InChI Key

FVDSZRCRCFMYQV-CDYWKMCDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SNIPER(BRD4)-1; SNIPER(BRD4)1; SNIPER(BRD4) 1

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C8=CC=C(C=C8)Cl)C

The exact mass of the compound Sniper(brd)-1 is 1055.4164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SNIPER(BRD)-1 Structure and Core Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 is a heterobifunctional molecule composed of three key parts [1]:

  • Target Protein Ligand: A derivative of (+)-JQ-1, which binds to the target protein of interest, BRD4 [2].
  • E3 Ligase Ligand: A derivative of LCL161, which recruits Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP [2].
  • Linker: A chemical chain (HY-W008005) that connects the two ligands [2].

The mechanism is event-driven, as illustrated below [1]:

G SNIPER SNIPER Complex Ternary Complex (POI:SNIPER:E3) SNIPER->Complex POI Target Protein (BRD4) POI->Complex E3 E3 Ubiquitin Ligase (IAP) E3->Complex Ub Polyubiquitinated POI Degraded Degraded POI Ub->Degraded Proteasomal Degradation Complex->Ub Ubiquitin Transfer

This compound induces ubiquitination and proteasomal degradation of target proteins.

This process is catalytic; the this compound molecule is not consumed and can be recycled to degrade multiple target protein molecules [1].

Quantitative Biological Activity

The table below summarizes the key quantitative data for this compound.

Target Activity (IC50) Experimental Observation (in LNCaP cells)
cIAP1 6.8 nM [2] Reduced protein levels after 6-24 h treatment [2]
cIAP2 17 nM [2] Information not specified in search results
XIAP 49 nM [2] Reduced protein levels after 6-24 h treatment [2]
BRD4 Information not specified in search results Reduced protein levels after 6-24 h treatment [2]

Experimental Protocols and Workflow

For researching this compound, a typical in vitro workflow involves treating cells and analyzing protein degradation via Western Blot [2].

G Step1 Cell Seeding (LNCaP cells) Step2 Compound Treatment (0.003 - 1 μM this compound) Step1->Step2 Step3 Incubation (6 - 24 hours) Step2->Step3 Step4 Protein Lysate Collection Step3->Step4 Step5 Western Blot Analysis (Probe for BRD4, cIAP1, XIAP) Step4->Step5

Typical in vitro workflow for validating this compound activity.

Detailed Methodology [2]:

  • Cell Line: Use LNCaP cells (a human prostate adenocarcinoma cell line).
  • Compound Treatment: Treat cells with a concentration gradient of this compound, for example, in the range of 0.003 to 1 μM.
  • Incubation Time: Incubate cells with the compound for 6 hours and 24 hours to observe the time-dependent degradation effect.
  • Analysis: Use Western Blotting to detect and quantify the protein levels of the target proteins (BRD4) and the recruited E3 ligases (cIAP1 and XIAP). A successful result shows a significant reduction in the levels of these proteins compared to untreated cells.

SNIPERs Technology and Therapeutic Context

This compound is one example of IAP-based PROTACs. This technology is distinguished from traditional small-molecule inhibitors and other PROTACs.

Feature Traditional Small-Molecule Inhibitors PROTACs (including SNIPERs)
Mode of Action Occupation-driven (binds active site) [1] Event-driven (induces degradation) [1]
Effect on Protein Inhibits function [1] Eliminates protein [1]
Dosing Requires high doses to maintain effect [1] Catalytic; lower doses possible [1]
Target Scope Limited to proteins with functional sites [1] Broader (scaffolds, non-enzymatic) [1]

Compared to other PROTACs [1]:

  • CRBN-based PROTACs: Most common, wide target scope, but potential toxicological issues.
  • VHL-based PROTACs: Common but often have high molecular complexity.
  • IAP-based PROTACs (SNIPERs): Can engage parallel degradation pathways, potentially increasing efficiency, but target scope is less defined than CRBN or VHL-based PROTACs.

Key Insights for Research Application

  • Simultaneous Degradation: A key characteristic of this compound is its ability to degrade both its target (BRD4) and the recruited E3 ligase (cIAP1), which can be leveraged for dual-purpose inhibition strategies [2].
  • Advantage Over Inhibitors: This degradation-based approach can overcome drug resistance caused by target protein overexpression or mutations, a common limitation of traditional inhibitors [1].
  • Considerations: The high molecular weight (1056.73) of this compound may impact cellular permeability and pharmacokinetic properties, which is a common challenge for bifunctional degraders [1] [2].

References

Molecular Structure and Components

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 is a chimeric molecule composed of three distinct parts linked covalently [1] [2]:

Component Description Role in the Molecule
Target Protein Ligand (+)-JQ-1 (a BET bromodomain inhibitor) [2] Binds to the Bromodomain-containing protein 4 (BRD4)
E3 Ligase Ligand LCL161 (an IAP antagonist) [2] Recruits the E3 ubiquitin ligase (cIAP1, cIAP2, or XIAP)
Linker A chemical linker (Hy-W008005) [2] Connects the two ligands with optimal length and geometry

The relationship between these components and their targets is illustrated below:

SNIPER SNIPER JQ1 (+)-JQ-1 SNIPER->JQ1 Link Linker SNIPER->Link LCL161 LCL161 SNIPER->LCL161 BRD4 BRD4 JQ1->BRD4 IAP IAP (E3 Ligase) LCL161->IAP

This compound structure and target binding.

Mechanism of Action: Targeted Protein Degradation

This compound operates through a catalytic cycle to induce degradation of its targets [1] [3] [4]. The process begins after the molecule enters the cell.

TernaryComplex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Ubiquitination Degradation Degradation Ubiquitination->Degradation Proteasome Recognition PROTSACRecycle PROTSACRecycle Degradation->PROTSACRecycle Protein Degraded PROTSACRecycle->TernaryComplex PROTAC Recycled

This compound catalytic degradation cycle.

Key Experimental Data and Validation

Validating this compound involves specific experimental protocols to measure its degradation efficiency and potency [2].

Assay Type Key Findings for this compound
Target Engagement (In Vitro Binding) IC50 for cIAP1: 6.8 nM; for cIAP2: 17 nM; for XIAP: 49 nM [2].
Degradation Efficiency (Cellular Assay) Induces degradation of BRD4, cIAP1, and XIAP in cancer cells [2].
Functional Consequences (Proliferation Assay) Induces cancer cell death [2].

A typical workflow for validating its degradation activity is as follows:

Treat Treat Cells with This compound Inhibit Co-treat with Proteasome Inhibitor (e.g., MG132) Treat->Inhibit Harvest Harvest Cell Lysates Treat->Harvest Inhibit->Harvest Western Western Blot Analysis Harvest->Western Result1 Degradation Blocked Western->Result1 Result2 Degradation Observed Western->Result2

Experimental workflow for degradation validation.

Research Applications and Strategic Considerations

This compound is a key research tool for several applications:

  • Degrader Discovery: Used to validate IAP recruiters in heterobifunctional molecules and explore ternary complex formation [4]
  • Cancer Biology: Helps investigate simultaneous degradation of multiple oncoproteins as a therapeutic strategy [2]
  • Technology Advancement: A prototype for degrading "undruggable" proteins that lack catalytic activity [4] [5]

A primary strategic advantage of this compound and related technologies is the event-driven mode of action [1]. Unlike traditional inhibitors that require high occupancy, PROTACs and SNIPERs catalytically induce a single ubiquitination event, then are released to repeat the process [1]. This can target proteins resistant to conventional small-molecule inhibitors [1] [5].

References

SNIPER(BRD)-1 structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1: Molecule Profile and Activity

The table below summarizes the core information available for this compound, a proteolysis-targeting chimera designed to degrade specific proteins.

Property Description
Molecular Type SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) / PROTAC (Proteolysis Targeting Chimera) [1] [2]

| Targets & IC₅₀ | • cIAP1: 6.8 nM • cIAP2: 17 nM • XIAP: 49 nM [1] | | Molecular Weight | 1056.73 g/mol [1] | | Chemical Formula | C₅₃H₆₆ClN₉O₈S₂ [1] | | CAS Number | 2095244-54-3 [1] | | Mechanism of Action | Heterobifunctional degrader; recruits target proteins (BRD4) to E3 ubiquitin ligases (cIAP1), triggering ubiquitination and proteasomal degradation [1] [2] |

In Vitro Experimental Data

The primary experimental data comes from a Western Blot analysis conducted in LNCaP cells (a prostate cancer cell line) [1].

  • Cell Line: LNCaP cells [1].
  • Treatment: this compound at concentrations of 0, 0.003, 0.01, 0.03, 0.1, 0.3, and 1 μM [1].
  • Incubation Time: 6 and 24 hours [1].
  • Results: this compound treatment led to a significant reduction in the protein levels of BRD4, cIAP1, and XIAP in a dose-dependent manner [1].

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, which leads to the degradation of target proteins like BRD4.

sniper_mechanism SNIPER SNIPER Target Target Protein (BRD4) SNIPER->Target E3Ligase E3 Ubiquitin Ligase (cIAP1) SNIPER->E3Ligase Degradation Proteasomal Degradation Target->Degradation Tagged for TernaryComplex Target->TernaryComplex E3Ligase->TernaryComplex Ub Ubiquitin Ub->Target Poly-ubiquitinates TernaryComplex->Ub Recruits

This compound mechanism: induces ubiquitination and degradation of target proteins.

Information Limitations and Further Research

  • Limited SAR Data: Available information lacks systematic studies on how modifications to the this compound structure (linker length, warhead components) affect its activity, selectivity, and physicochemical properties [3] [1].
  • Lacking Detailed Protocols: While a key experiment is mentioned, specific and detailed step-by-step laboratory protocols are not provided in the searched literature [1].

To further your research, I suggest searching for primary literature on platforms like PubMed using terms "This compound SAR," "PROTAC structure-activity relationship," or "IAP-targeting degraders." Patent documents could also be a valuable source of detailed synthetic and structural information.

References

SNIPER(BRD)-1 Mechanism and Key Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 is a heterobifunctional degrader composed of an IAP antagonist (LCL-161 derivative) linked to a BET inhibitor ((+)-JQ-1). It targets proteins for ubiquitination and proteasomal degradation by bridging them to Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases [1] [2]. This compound induces the degradation of BRD4, cIAP1, and XIAP, but through distinct mechanisms [1] [3].

The table below summarizes the core findings on how different SNIPER(BRD) compounds affect protein degradation.

Compound IAP Ligand BRD4 Ligand Degradation Efficacy (cIAP1/XIAP/BRD4) Key Mechanistic Insight
This compound LCL-161 derivative (+)-JQ-1 Degrades all three [1] Reference active compound [1]
SNIPER(BRD)-3 N-methylated LCL-161 (inactive) (+)-JQ-1 No degradation of any [1] Must bind IAPs to function [1]
SNIPER(BRD)-4 LCL-161 derivative (-)-JQ-1 (inactive) Degrades cIAP1 only [1] [3] Ternary complex needed for XIAP/BRD4 [1] [3]
LCL-161 + (+)-JQ-1 (mix) LCL-161 (free) (+)-JQ-1 (free) Degrades cIAP1 only [1] Linked ligands essential for BRD4/XIAP degradation [1]
  • cIAP1 Degradation: Triggered when the IAP antagonist module binds to cIAP1, inducing its autoubiquitination [1] [3]. This does not require a ternary complex.
  • XIAP and BRD4 Degradation: Requires the formation of a ternary complex (BRD4–this compound–XIAP) to bring the target and the E3 ligase together [1] [3]. SNIPER(ER)-87 also preferentially recruits XIAP for target degradation [2].

Experimental Workflow for Degradation Analysis

A standard protocol for validating this compound activity and mechanism involves several key steps, as visualized below.

workflow A 1. Cell Treatment B 2. Protein Extraction A->B C 3. Western Blot Analysis B->C D 4. Ubiquitination Assay C->D E 5. siRNA Knockdown C->E

A flowchart of the key experimental steps to study this compound.

Here are the detailed methodologies for the key experiments cited in the mechanistic studies:

  • Cell Culture and Treatment: Use appropriate cell lines (e.g., LNCaP prostate cancer cells). Treat cells with this compound (typically at 0.1-10 µM) for 1-6 hours. To confirm UPS-dependent degradation, co-treat with proteasome inhibitor (e.g., 10 µM MG132 or 100 nM bortezomib) for several hours prior to protein extraction [1] [2].
  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a membrane. Probe with primary antibodies against BRD4, cIAP1, and XIAP, followed by HRP-conjugated secondary antibodies. Use an antibody against β-actin as a loading control. Quantify band intensity to determine degradation efficiency [1].
  • Ubiquitination Assay: To detect polyubiquitination of BRD4, transfect cells with a plasmid expressing HA-tagged ubiquitin. Treat transfected cells with this compound and a proteasome inhibitor (MG132). Immunoprecipitate ubiquitinated proteins from cell lysates using an anti-HA antibody, and then probe the immunoprecipitates with an anti-BRD4 antibody to confirm the presence of ubiquitinated BRD4 species [2].
  • siRNA Knockdown: To confirm E3 ligase involvement, transfer cells with specific siRNA targeting XIAP (or cIAP1). 42 hours post-transfection, treat cells with this compound for 5-6 hours. Analyze cell lysates by Western blotting to assess the impact on BRD4 degradation [1].

Visualizing the Core Degradation Mechanism

The following diagram illustrates the two distinct degradation mechanisms induced by this compound.

mechanism Subgraph1 Mechanism 1: Ternary Complex-Dependent Degradation A This compound B BRD4 A->B Binds via (+)-JQ-1 C XIAP (E3 Ligase) A->C Binds via LCL-161 derivative D Ubiquitination & Degradation of BRD4 & XIAP B->D C->D Subgraph2 Mechanism 2: cIAP1 Autoubiquitination E This compound F cIAP1 (E3 Ligase) E->F Binds via LCL-161 derivative G Autoubiquitination & Degradation of cIAP1 F->G

Two distinct degradation pathways induced by this compound.

Research Context and Considerations

  • Therapeutic Potential: Protein degraders like SNIPERs offer advantages over inhibitors by eliminating the target protein, potentially overcoming resistance. SNIPER(ER)-87, which targets estrogen receptor α, has shown efficacy in reducing tumor growth in mouse xenograft models, providing proof-of-concept for this technology in vivo [2].
  • Cellular Regulation of Degradation: Be aware that targeted protein degradation is modulated by intrinsic cellular pathways. For instance, inhibitors of pathways like PARG and HSP90 can enhance the degradation of BRD4 induced by other degraders (PROTACs), suggesting cellular mechanisms exist to counteract induced degradation [4].

References

SNIPER(BRD)-1 cIAP1 cIAP2 XIAP degradation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile & Quantitative Data

SNIPER(BRD)-1 is a chimeric molecule composed of (+)-JQ-1 (a BRD4 ligand) linked to an LCL-161 derivative (an IAP antagonist) [1] [2]. Its structure is illustrated in the following table:

Component Description & Role
Target Protein Ligand (+)-JQ-1: Binds to the bromodomain of BRD4, an epigenetic regulator [1] [2].
E3 Ligase Ligand LCL-161 derivative: A high-affinity antagonist that recruits IAP E3 ubiquitin ligases (cIAP1, cIAP2, XIAP) [3] [1].
Linker A chemical connector (PEG-based) that tethers the two ligands, allowing for the formation of a productive ternary complex [2].

The efficacy of this compound is quantified by its binding affinity to IAPs and its ability to degrade target proteins, as shown below:

Measurement Type Target Value Context / Notes
Binding Affinity (IC₅₀) [2] cIAP1 6.8 nM Half-maximal inhibitory concentration
cIAP2 17 nM Half-maximal inhibitory concentration
XIAP 49 nM Half-maximal inhibitory concentration
Degradation Activity [3] [2] BRD4 Significant reduction Observed in LNCaP cells at 0.1 µM within 6 hours.
cIAP1 Significant reduction Simultaneously degraded with target protein.
XIAP Significant reduction Simultaneously degraded with target protein.

Mechanism of Action & Degradation Pathways

This compound degrades proteins by bringing a target protein (POI) into proximity with an E3 ubiquitin ligase, triggering polyubiquitination and proteasomal degradation [4] [5]. A key feature is its ability to simultaneously degrade target BRD4 and IAPs themselves via distinct mechanisms [3].

The following diagram illustrates the two distinct degradation pathways induced by this compound.

G cluster_1 Pathway A: Ternary Complex-Dependent Degradation cluster_2 Pathway B: IAP Autoubiquitination & Degradation SNIPER This compound XIAP XIAP (E3 Ligase) SNIPER->XIAP cIAP1 cIAP1 (E3 Ligase & Target) SNIPER->cIAP1 BRD4 BRD4 (Target Protein) BRD4->SNIPER Ub_BRD4 Polyubiquitinated BRD4 BRD4->Ub_BRD4 Ubiquitination Deg_BRD4 Degradation by Proteasome Ub_BRD4->Deg_BRD4 Ub_cIAP1 Polyubiquitinated cIAP1 cIAP1->Ub_cIAP1 Autoubiquitination Deg_cIAP1 Degradation by Proteasome Ub_cIAP1->Deg_cIAP1

As the diagram shows:

  • Pathway A (Ternary Complex): Degradation of BRD4 and XIAP requires the formation of a ternary complex where this compound simultaneously binds both BRD4 and XIAP, leading to their ubiquitination and degradation [3].
  • Pathway B (Autoubiquitination): Degradation of cIAP1 is triggered when the IAP antagonist module of this compound binds to cIAP1, inducing its autoubiquitination and degradation even without forming a complex with BRD4 [3].

Key Experimental Evidence

Critical insights into this compound function come from controlled experiments using inactive analogs [3]:

  • Inactive IAP Ligand (SNIPER(BRD)-3): An analog with an N-methylated LCL-161 derivative that cannot bind IAPs resulted in a complete loss of degradation activity for BRD4, cIAP1, and XIAP. This confirms that IAP binding is essential for the molecule's function [3].
  • Inactive Target Ligand (SNIPER(BRD)-4): An analog incorporating (-)-JQ-1, which cannot bind BRD4, degraded cIAP1 but lost the ability to degrade BRD4 and XIAP. This provides direct evidence that the degradation of BRD4 and XIAP requires the formation of a ternary complex [3].
  • Ligands Alone: A mixture of free (+)-JQ-1 and LCL-161 ligands induced degradation of cIAP1 but not of BRD4 or XIAP, further supporting the necessity of a connected chimeric molecule for ternary complex formation [3].

Research Significance & Therapeutic Potential

This compound represents a promising strategy in targeted protein degradation. Its unique ability to simultaneously degrade oncogenic proteins like BRD4 and anti-apoptotic IAPs provides a potential dual-therapeutic advantage against cancers [4] [6].

  • Overcoming Resistance: Since many cancer cells overexpress IAPs to survive, the collateral degradation of IAPs by SNIPERs could more effectively induce cancer cell death and overcome treatment resistance [4] [6].
  • Event-Driven Pharmacology: As an event-driven catalyst, this compound can be recycled, allowing for sustained target degradation and potentially reducing required drug exposure compared to traditional inhibitors [4].

References

SNIPER(BRD)-1 LCL161 JQ-1 linker composition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Composition of SNIPER(BRD)-1

This compound is a Proteolysis-Targeting Chimera (PROTAC) composed of three distinct parts, as summarized in the table below [1] [2]:

Component Role in the Molecule Description and Function
JQ-1 (Ligand) Target Protein Ligand A potent and selective inhibitor of the BET family of bromodomains, particularly BRD4. It serves as the part that binds to the target protein of interest (POI) [3] [4].
LCL-161 (Ligand) E3 Ubiquitin Ligase Ligand An antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1). It is designed to recruit the E3 ubiquitin ligase complex [1] [2].
Linker Connector A chemical chain that covalently links the two ligands, allowing them to form a complex that brings the target protein (BRD4) and the E3 ligase into close proximity [1].

The molecular formula of this compound is C53H66ClN9O8S2, and its molecular weight is 1056.73 g/mol [1] [2]. The CAS Number is 2095244-54-3 [1] [2].

Quantitative Biological Activity

This compound demonstrates potent degradation activity against several proteins. The following table lists its half-maximal inhibitory concentration (IC₅₀) values for key targets [1] [2]:

Target Protein IC₅₀ Value
cIAP1 6.8 nM
cIAP2 17 nM
XIAP 49 nM

Experimental Evidence: In vitro studies using LNCaP cells have shown that treatment with this compound significantly reduces the protein levels of BRD4, cIAP1, and XIAP. The protocol involved treating the cells with a concentration range of 0.003 to 1 µM and observing the degradation effects after 6 and 24 hours of incubation [1].

Mechanism of Action: How this compound Degrades Proteins

This compound operates via the ubiquitin-proteasome system (UPS), a primary intracellular pathway for protein degradation [5]. Its mechanism is illustrated in the diagram below:

mechanism PROTAC This compound PROTAC->PROTAC Recycled POI Target Protein (BRD4) PROTAC->POI JQ-1 Binds E3 E3 Ubiquitin Ligase (e.g., cIAP1) PROTAC->E3 LCL161 Recruits Ub Ubiquitin E3->Ub POI_Ub Ubiquitinated BRD4 Ub->POI_Ub Ubiquitination Degraded Degraded Peptides POI_Ub->Degraded Proteasome Degradation

This event-driven, catalytic mechanism allows this compound to be recycled and degrade target proteins repeatedly, which can offer advantages over traditional occupancy-driven inhibitors that merely block protein function [3] [5].

Key Considerations for Researchers

  • Distinction from Inhibitors: Unlike JQ-1, which only inhibits BRD4's function, this compound removes the BRD4 protein from the cell entirely. This degradation can lead to more profound and durable pharmacological effects, such as the downregulation of key oncogenes like c-Myc [3].
  • Research Use Only: Please note that this compound, like other PROTACs, is currently for research use only and is not approved as a human therapeutic [1] [2].

References

SNIPER degrader technology overview

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of SNIPERs

SNIPERs are heterobifunctional molecules that work by recruiting IAPs, a family of RING-type E3 ubiquitin ligases, to a specific Protein of Interest (POI). This forced proximity leads to the polyubiquitination of the POI, marking it for destruction by the proteasome [1] [2] [3].

The following diagram illustrates the catalytic degradation cycle:

G POI POI TernaryComplex POI-SNIPER-IAP Ternary Complex POI->TernaryComplex  Binds E3Ligase IAP E3 Ligase E3Ligase->TernaryComplex  Binds SNIPER SNIPER Molecule SNIPER->TernaryComplex  Brings Together UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI  Ubiquitination Proteasome Proteasome UbiquitinatedPOI->Proteasome  Recognition Proteasome->POI Degradation (Cycle Repeats)

A SNIPER molecule catalytically induces target protein degradation via the ubiquitin-proteasome system.

A distinctive feature of many SNIPERs is their ability to induce the simultaneous degradation of both the target POI and the IAPs themselves (such as cIAP1 and XIAP) [2] [4]. This dual effect is particularly advantageous in cancer treatment, as cancer cells often overexpress IAPs to evade cell death [4].

SNIPER Molecule Components

Like other degraders, a SNIPER consists of three core elements:

  • POI Ligand (Warhead): A small molecule that binds to the target protein. This can be a known inhibitor, agonist, or antagonist of the protein [5].
  • IAP Ligand: A small molecule that recruits the IAP E3 ubiquitin ligase. Different ligands have been developed and used.
  • Linker: A chemical chain that connects the POI ligand and the IAP ligand. The length and composition of the linker are critical for the molecule's stability, degradation efficiency, and pharmacological properties [6].

Common IAP Ligands in SNIPER Design

The choice of IAP ligand significantly influences the degradation efficacy of a SNIPER. Research has identified several key ligands, with varying frequencies of use [1].

IAP Ligand Key Characteristics & Notes Approx. Usage Frequency in Reported SNIPERs [1]
LCL-161 derivative A high-affinity, pan-IAP antagonist; improves SNIPER efficiency [7] [1]. ~31%
Bestatin (MeBS) Used in the first developed SNIPER; often has lower efficiency compared to newer ligands [1] [8]. ~28%
MV1 derivative A pan-IAP antagonist; demonstrates stronger anti-proliferative activity in SNIPERs [7] [1]. ~10%
IAP Ligand 4 Another ligand used in SNIPER design [1]. ~9%

Targeted Proteins and Applications

SNIPERs have been successfully designed to degrade a wide range of proteins implicated in various diseases, especially cancer. The table below lists some key proteins targeted by SNIPERs and the related diseases [1].

Target Protein Associated Disease(s) Example SNIPER (if provided)
Androgen Receptor (AR) Prostate Cancer [1] SNIPER-1 [1]
BCR-ABL Chronic Myeloid Leukemia [1] SNIPER(ABL)-019, -033, -050 [2]
BRD4 Cancer [1] SNIPER(BRD)-1 [2]
Estrogen Receptor α (ERα) Breast Cancer [1] SNIPER(ER)-87 [2]
TACC3 Cancer [1] SNIPER(TACC3)-1, -2, -11 [2]
BCL-XL, CDK9, EGFR, IRAK4 Cancers, Inflammatory Diseases [1]

SNIPERs vs. Other Degradation Technologies

SNIPERs are one modality within the broader field of Targeted Protein Degradation (TPD). The following table compares them with the well-known PROTAC technology.

Feature SNIPERs PROTACs
E3 Ligase Recruited IAP family (cIAP1, cIAP2, XIAP) [1] [2] Various, most commonly CRBN and VHL [7] [6]
Unique Mechanism Can induce simultaneous degradation of IAPs and the POI [4] Typically degrades only the POI
Therapeutic Implication Potential to counteract IAP-mediated therapy resistance in cancer [4] --
Structural Note A subset of PROTACs that specifically use IAP ligands [8] An umbrella term for heterobifunctional degraders

Experimental Considerations

When working with SNIPERs in a research setting, several key parameters and controls are essential for validating their activity [3].

  • Key Metrics:
    • DC₅₀: The concentration at which 50% of the target protein is degraded. This measures potency [3].
    • Dmax: The maximum level of degradation achievable, expressed as a percentage of protein remaining compared to a control [3].
  • Essential Controls:
    • Proteasome Inhibition: Use proteasome inhibitors like MG-132 to confirm that degradation is proteasome-dependent [2] [3].
    • Hook Effect: Be aware that at high concentrations, SNIPERs can form non-productive binary complexes, reducing degradation efficiency. Dose-response experiments are crucial [7] [3].
    • Specificity Controls: Use negative control compounds, such as the POI ligand alone or a miss-matched SNIPER, to rule off-target effects [3].

SNIPER technology represents a versatile and powerful strategy for targeted protein degradation. Its unique ability to co-degrade IAPs offers a distinct advantage in oncology, and its modular design allows for expansion to new targets.

References

SNIPER(BRD)-1 in vitro efficacy

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Efficacy Data

Aspect Description / Value Experimental Context
Targets BRD4, cIAP1, XIAP [1] Protein degradation observed in LNCaP cells [1].
IC₅₀ Values cIAP1: 6.8 nM; cIAP2: 17 nM; XIAP: 49 nM [1] Measured for cIAP1, cIAP2, and XIAP proteins [1].
Protein Degradation Significant reduction of BRD4, cIAP1, and XIAP levels [1] Treatment in LNCaP cells; concentrations: 0.003-1 μM; duration: 6 & 24 hours [1].

Mechanism of Action

SNIPER(BRD)-1 is a bifunctional degrader molecule. Its structure consists of three parts [1]:

  • (+)-JQ-1 (Pink): A ligand that binds to the target protein, BRD4.
  • LCL161 (Blue): An antagonist that recruits the E3 ubiquitin ligase, specifically cIAP1 (cellular Inhibitor of Apoptosis Protein 1).
  • Linker (Black): A chemical chain that connects the two ligands.

The proposed mechanism of action for this compound, based on the general SNIPER technology, can be visualized as follows [2]:

G SNIPER This compound TernaryComplex Ternary Complex (BRD4 : SNIPER : cIAP1) SNIPER->TernaryComplex BRD4 Target Protein (BRD4) BRD4->TernaryComplex cIAP1 E3 Ubiquitin Ligase (cIAP1) cIAP1->TernaryComplex Ubiquitination Ubiquitin-Tagged BRD4 TernaryComplex->Ubiquitination Ubiquitin Transfer Degradation Degradation by 26S Proteasome Ubiquitination->Degradation Recognition

Diagram of the this compound mechanism, where it brings the target protein (BRD4) and E3 ligase (cIAP1) together, leading to ubiquitination and proteasomal degradation of BRD4.

This mechanism is event-driven, meaning a single SNIPER molecule can catalyze multiple rounds of target degradation, offering a potential advantage over traditional inhibitors [3].

Information Gaps and Current Limitations

Based on the search results, the following detailed experimental data and protocols for this compound are not available:

  • Detailed Cell Viability/Anti-proliferation Assays: Specific IC₅₀ or GI₅₀ values for its effect on cancer cell growth.
  • Comprehensive Time-Course & Dose-Response Studies: Detailed kinetics of protein degradation beyond the initial observations.
  • Full Experimental Protocols: Complete step-by-step methodologies for detecting protein degradation and ubiquitylation specifically for this compound.
  • Specificity Profiling: Data on its effects on a broader range of proteins to fully understand off-target potential.

References

SNIPER(BRD)-1 in vitro protocol

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 Compound Profile

The table below summarizes the key characteristics of this compound for your experimental planning:

Property Description
Molecular Composition Heterobifunctional molecule composed of a derivative of the IAP antagonist LCL-161 linked to the BET inhibitor (+)-JQ-1 [1].
Primary Target & Mechanism Promotes the degradation of BRD4 by recruiting the ubiquitin-proteasome system [1].

| Key Bioactivity (IC₅₀) | • cIAP1: 6.8 nM • cIAP2: 17 nM • XIAP: 49 nM [1] | | Molecular Weight | 1056.73 [1] | | Molecular Formula | C₅₃H₆₆ClN₉O₈S₂ [1] |

Mechanism of Action and Experimental Workflow

This compound works by inducing ubiquitination and degradation of target proteins. The diagram below illustrates this mechanism and a general experimental workflow for in vitro analysis.

sniper_workflow cluster_mechanism This compound Mechanism of Action cluster_protocol In Vitro Analysis Workflow POI Target Protein (BRD4) Ubiquitinated Ubiquitinated BRD4 POI->Ubiquitinated SNIPER This compound SNIPER->POI E3Ligase IAP E3 Ubiquitin Ligase SNIPER->E3Ligase E3Ligase->Ubiquitinated Degraded BRD4 Degraded by Proteasome Ubiquitinated->Degraded CellPrep 1. Cell Line Preparation (Suspension or Adherent) Treatment 2. Compound Treatment • Dose Range (e.g., 1 nM - 10 µM) • Time Course (e.g., 3-24h) CellPrep->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Analysis 4. Downstream Analysis Harvest->Analysis WB Western Blot (BRD4 Protein Level) Analysis->WB PCR qPCR (Target Gene Expression) Analysis->PCR Viability Viability Assay (e.g., Cell Titer-Glo) Analysis->Viability

Key Experimental Considerations

Based on the mechanism and general principles of targeted protein degradation, here are critical factors to consider when designing your in vitro protocol:

  • Cell Line Selection: Use cell lines that are relevant to your research question and are known to express the target protein BRD4 and the necessary E3 ligase components (cIAP1, cIAP2, XIAP) [2] [1].
  • Validating Degradation: The primary readout for this compound activity is a reduction in BRD4 protein levels. Western Blotting is the standard technique to confirm and quantify this degradation [2]. It is also crucial to use specific inhibitors (e.g., proteasome inhibitor like MG132) to confirm that the observed degradation is dependent on the proteasome [3] [4].
  • Functional Assays: To measure the biological consequence of BRD4 degradation, you can assess:
    • Downstream Gene Expression: Use qPCR to measure the transcription of genes known to be regulated by BRD4 [5].
    • Cell Viability/Proliferation: Employ assays like Cell Titer-Glo to determine the anti-proliferative effects of the compound, especially in cancer cell lines [2] [4].

References

Comprehensive Application Notes and Protocols for SNIPER(BRD)-1: A Dual BRD4 and IAP-Targeting PROTAC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

SNIPER(BRD)-1 represents an innovative proteolysis-targeting chimera (PROTAC) molecule designed to simultaneously target two critical cancer survival protein families: bromodomain-containing protein 4 (BRD4) and inhibitor of apoptosis proteins (IAPs). This bifunctional degrader consists of three key components: a derivative of the IAP antagonist LCL-161, the BET inhibitor (+)-JQ-1, and a linker connecting these two pharmacophores [1] [2]. The molecular weight of this compound is 1056.73, with a chemical formula of C₅₃H₆₆ClN₉O₈S₂ and CAS number 2095244-54-3 [1] [3].

The mechanism of action follows the established PROTAC paradigm, where the molecule hijacks the cellular ubiquitin-proteasome system to induce targeted protein degradation. The (+)-JQ-1 component binds to BRD4, while the LCL-161 derivative engages cellular IAPs, particularly cIAP1. This simultaneous binding brings the target proteins into proximity with E3 ubiquitin ligases, leading to their polyubiquitination and subsequent degradation by the proteasome [2]. This catalytic mode of action represents a significant advantage over traditional occupancy-based inhibitors, as it offers prolonged pharmacological effects and potentially enhanced efficacy at lower doses [4].

Table 1: Structural Components of this compound

Component Pharmacophore Target Function
Blue region LCL-161 derivative cIAP1/2, XIAP E3 ubiquitin ligase recruitment
Pink region (+)-JQ-1 BRD4 Target protein binding
Black region Linker - Spatial optimization

Quantitative Profiling and Degradation Efficiency

Target Binding Affinities

This compound demonstrates potent binding affinity across its multiple targets, with particularly strong activity against cIAP1. The quantitative binding profile reveals a hierarchy of target engagement that underscores the compound's primary mechanism of action [1] [2].

Table 2: IC₅₀ Values of this compound for Key Targets

Target Protein IC₅₀ Value (nM) Biological Function
cIAP1 6.8 nM E3 ubiquitin ligase, apoptosis regulation
cIAP2 17 nM E3 ubiquitin ligase, apoptosis regulation
XIAP 49 nM Caspase inhibition, apoptosis suppression
BRD4 Degraded via PROTAC mechanism Transcriptional coactivator, cell cycle progression

The subnanomolar to nanomolar potency across these targets enables effective degradation at low concentrations, making this compound a valuable tool compound for investigating the complex interplay between epigenetic regulation and apoptosis in cancer cells.

Degradation Efficiency in Cellular Models

In LNCaP prostate cancer cells, this compound demonstrates concentration-dependent protein degradation across its target spectrum. Treatment with 0.003-1 μM of this compound for 6-24 hours resulted in significant reduction in BRD4, cIAP1, and XIAP protein levels as measured by Western blot analysis [1]. The degradation efficiency was both time-dependent and concentration-dependent, with more pronounced effects observed at higher concentrations and longer incubation periods.

The biphasic degradation profile observed with this compound is consistent with the hook effect common to PROTAC molecules, where excessive compound concentrations disrupt productive ternary complex formation. This phenomenon should be considered when optimizing dosing regimens for experimental applications [4].

Experimental Protocols

Western Blot Analysis for Degradation Efficiency
3.1.1 Protocol Overview

This protocol details the methodology for assessing this compound-mediated degradation of target proteins (BRD4, cIAP1, and XIAP) in LNCaP cells through Western blot analysis [1].

3.1.2 Materials and Reagents
  • Cell line: LNCaP human prostate adenocarcinoma cells
  • Test compound: this compound (prepare stock solution in DMSO at 10-100 mM concentration)
  • Controls: DMSO vehicle control, (+)-JQ-1 alone, LCL-161 alone
  • Antibodies: Anti-BRD4, Anti-cIAP1, Anti-XIAP, Anti-β-actin (loading control)
  • Cell culture reagents: RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
3.1.3 Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Maintain LNCaP cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ humidified incubator.
    • Seed cells in 6-well plates at a density of 2.5 × 10⁵ cells/well and allow to adhere for 24 hours.
  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMSO (0.003, 0.01, 0.03, 0.1, 0.3, and 1 μM final concentrations).
    • Treat cells with this compound or controls for 6 and 24 hours.
    • Maintain DMSO concentration constant across all treatments (not exceeding 0.1%).
  • Protein Extraction:

    • Aspirate medium and wash cells with ice-cold PBS.
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatants and quantify protein concentration using BCA assay.
  • Western Blot Analysis:

    • Separate 20-30 μg of total protein by SDS-PAGE (4-12% gradient gels).
    • Transfer to PVDF membranes using standard wet transfer protocol.
    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence substrate and image with digital imaging system.
  • Data Analysis:

    • Normalize target protein band intensities to β-actin loading control.
    • Calculate percentage degradation compared to DMSO-treated controls.
    • Plot concentration-response curves to determine DC₅₀ (half-maximal degradation concentration) values.
3.1.4 Troubleshooting Notes
  • Hook effect: If reduced degradation is observed at higher concentrations (>1 μM), include intermediate concentrations to characterize the hook effect.
  • Proteasome dependence: Include control experiments with 10 μM MG-132 proteasome inhibitor to confirm degradation is proteasome-dependent.
  • Time optimization: For slow-turnover proteins, extend treatment time to 48 hours to maximize degradation observation.
Cellular Viability and Apoptosis Assay
3.2.1 Protocol Overview

This protocol assesses the functional consequences of this compound-mediated protein degradation on cell viability and apoptosis induction.

3.2.2 Additional Materials
  • Viability assay: MTT reagent or PrestoBlue cell viability reagent
  • Apoptosis detection: Annexin V-FITC/PI apoptosis detection kit
  • Equipment: Flow cytometer, microplate reader
3.2.3 Procedure
  • Cell Viability Assessment:

    • Seed cells in 96-well plates (5 × 10³ cells/well) and treat with this compound gradient concentrations for 72 hours.
    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3-4 hours at 37°C.
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
    • Calculate IC₅₀ values for growth inhibition using nonlinear regression analysis.
  • Apoptosis Detection:

    • Treat cells with this compound (0.1 and 1 μM) for 24 and 48 hours.
    • Harvest cells and stain with Annexin V-FITC and PI according to manufacturer's protocol.
    • Analyze by flow cytometry within 1 hour of staining.
    • Quantify early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.

The following diagram illustrates the experimental workflow for evaluating this compound effects, from compound treatment to functional analysis:

G A Compound Treatment This compound (0.003-1 µM) Time: 6h, 24h, 48h B Protein Degradation Analysis Western Blot for BRD4, cIAP1, XIAP A->B C Viability Assessment MTT assay IC50 determination A->C D Apoptosis Detection Annexin V/PI staining Flow cytometry A->D E Mechanistic Studies Ternary complex formation Proteasome dependence B->E C->E D->E

Biological Context and Signaling Pathways

BRD4 in Transcriptional Regulation and Cancer

BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins that functions as a critical epigenetic reader in gene regulation. Through its two bromodomains (BD1 and BD2), BRD4 binds to acetylated lysine residues on histone tails, recruiting transcriptional regulatory complexes to specific genomic locations [5] [6]. A primary mechanism involves BRD4's interaction with the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to initiate transcription elongation [7] [8] [6].

In cancer biology, BRD4 assumes particular importance due to its role in regulating the expression of key oncogenes such as c-MYC, c-FOS, and cyclin D1 [5] [4]. BRD4 binding is significantly enriched in super-enhancer regions of tumor-associated genes, making it a master regulator of oncogenic transcription networks [5]. This functionality is especially critical in various hematological malignancies and solid tumors, where BRD4 dependency has been well-established [5] [7]. The development of BRD4-targeted therapies, including PROTAC degraders like this compound, represents a promising strategy for specifically disrupting these oncogenic transcriptional programs.

IAP Family in Apoptosis Regulation

The inhibitor of apoptosis proteins (IAPs), including cIAP1, cIAP2, and XIAP, function as key regulators of programmed cell death. These proteins suppress apoptosis through multiple mechanisms, primarily by inhibiting caspase activity and modulating cell survival signaling pathways [1] [2]. cIAP1 and cIAP2 additionally function as E3 ubiquitin ligases in the NF-κB signaling pathway, influencing both cell survival and inflammatory responses [8].

In cancer cells, IAPs are frequently overexpressed, conferring resistance to apoptosis and enabling tumor survival and progression [7] [8]. The simultaneous degradation of both BRD4 and IAP proteins by this compound creates a dual pro-apoptotic stimulus that can potentially overcome the compensatory mechanisms that limit the efficacy of single-target agents.

The following diagram illustrates the key signaling pathways affected by this compound-mediated degradation of BRD4 and IAP proteins:

G A This compound B BRD4 Degradation A->B C IAP Degradation (cIAP1/2, XIAP) A->C D Oncogene Downregulation c-MYC, BCL-2, Cyclin D1 B->D F Cell Cycle Arrest B->F E Caspase Activation Apoptosis Induction C->E G Enhanced Cancer Cell Death D->G E->G F->G

Programmed Cell Death Regulation by BRD4

Beyond its established role in transcriptional regulation, BRD4 has emerged as a master regulator of multiple programmed cell death (PCD) pathways, including apoptosis, autophagy, necroptosis, pyroptosis, and ferroptosis [7] [8]. In apoptosis regulation, BRD4 exerts control over both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways through transcriptional regulation of BCL-2 family members and other apoptosis regulators [8].

The complex interplay between BRD4 and cell death pathways reveals context-dependent functions, where BRD4 can display both pro-survival and pro-death activities depending on cellular context and interacting partners [8]. This nuanced understanding of BRD4 biology highlights the potential advantages of degradation approaches like this compound over simple inhibition, as degradation may more completely disrupt the diverse functional interactions of BRD4.

Table 3: BRD4 Regulation of Apoptosis-Related Genes

Gene Regulation by BRD4 Function in Apoptosis Experimental Evidence
BCL-2 Upregulation (direct) Anti-apoptotic BRD4 binds to BCL-2 promoter/super-enhancer [8]
MCL-1 Upregulation (direct) Anti-apoptotic BRD4 recruits MED1 to super-enhancers [8]
PUMA Downregulation (direct) Pro-apoptotic BRD4 binds to PUMA promoter [8]
NOXA Downregulation (direct) Pro-apoptotic BRD4 binds to NOXA promoter [8]
BIM Downregulation (indirect) Pro-apoptotic Via miR17-92 expression [8]
cFLIP Upregulation (direct) Anti-apoptotic Inhibition of death receptor pathway [8]

Research Applications and Future Directions

Utility in Cancer Models

This compound presents significant utility across multiple cancer research contexts, particularly in malignancies characterized by BRD4 dependency and apoptosis evasion. The compound's ability to simultaneously degrade multiple target classes makes it especially valuable for investigating functional redundancies and compensatory mechanisms in cancer signaling networks. In BRD4-dependent cancers such as NUT midline carcinoma, mixed lineage leukemia, and certain subtypes of acute myeloid leukemia, this compound can potentially deliver enhanced efficacy compared to selective BRD4 inhibitors [5] [4].

The dual degradation mechanism may also address challenges of drug resistance that often emerge with single-target approaches. By simultaneously targeting transcriptional addiction and apoptosis blockade, this compound creates a synthetic lethality that may be particularly effective in aggressive malignancies with complex resistance mechanisms. Furthermore, the compound serves as an excellent tool for mechanistic studies exploring the crosstalk between epigenetic regulation and apoptosis signaling.

Potential for Combination Therapies

The multi-target nature of this compound creates opportunities for rational combination strategies with conventional and targeted therapies. Potential synergistic combinations include:

  • Chemotherapy enhancement: this compound may lower apoptotic thresholds in resistant cancer cells, potentially restoring sensitivity to genotoxic agents.
  • Immune checkpoint modulation: Given BRD4's role in regulating PD-L1 expression in certain cancers, combinations with immune checkpoint inhibitors warrant investigation [6].
  • Kinase inhibitor combinations: Simultaneous targeting of signal transduction pathways and transcriptional/addiction mechanisms may yield enhanced anti-tumor activity.

When developing combination regimens, researchers should consider the potential for overlapping toxicities and employ staggered treatment schedules to mitigate potential adverse effects while maintaining therapeutic synergy.

References

SNIPER(BRD)-1 Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SNIPER(BRD)-1

This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that belongs to a specific subclass known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) [1] [2]. Its molecular structure consists of three key components:

  • A BRD4-binding ligand based on (+)-JQ-1 [3].
  • An E3 ubiquitin ligase ligand derived from LCL161, which recruits cIAP1, cIAP2, and XIAP [3] [2].
  • A linker that covalently connects these two moieties [3].

Its mechanism of action is illustrated below. This compound simultaneously binds to the target protein BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4, tagging it for recognition and degradation by the proteasome [1] [4].

G SNIPER This compound Ternary Ternary Complex BRD4-SNIPER-IAP SNIPER->Ternary 1. Binds BRD4 BRD4 BRD4 Protein BRD4->Ternary 2. Binds IAP Ligase IAP IAP E3 Ligase (cIAP1/XIAP) IAP->Ternary Ub Ubiquitinated BRD4 Ternary->Ub 3. Ubiquitination Deg Proteasomal Degradation Ub->Deg 4. Degradation

Diagram 1: Mechanism of Action for this compound-Induced Protein Degradation.

Key Quantitative Data

The following tables summarize the biochemical and cellular degradation profile of this compound.

Table 1: In Vitro Biochemical IC₅₀ Values of this compound [3]

Target Protein IC₅₀ (nM)
cIAP1 6.8 nM
cIAP2 17 nM
XIAP 49 nM

Table 2: Experimental Parameters for Western Blot Analysis [3]

Parameter Details
Cell Line LNCaP cells
Concentration Range 0 - 1 µM (0, 0.003, 0.01, 0.03, 0.1, 0.3, 1 µM)
Incubation Time 6 hours and 24 hours
Key Findings Significant reduction in protein levels of BRD4, cIAP1, and XIAP.
Detailed Western Blot Protocol

This protocol outlines the key steps for detecting protein degradation induced by this compound in cell cultures, incorporating best practices for quantitative Western blotting [5].

Workflow Overview:

G A 1. Cell Seeding & Treatment B 2. Protein Extraction & Quantification A->B C 3. Gel Electrophoresis & Transfer B->C D 4. Immunoblotting C->D E 5. Detection & Data Analysis D->E

Diagram 2: Western Blot Experimental Workflow.

Step-by-Step Methodology:

1. Cell Seeding and this compound Treatment

  • Seed LNCaP cells in an appropriate culture plate and allow them to adhere overnight.
  • Prepare a serial dilution of this compound in DMSO. The final concentration should cover the range from 0.003 µM to 1 µM, including a vehicle control (DMSO only) [3].
  • Treat cells with the compounds for the desired duration (6 h and 24 h are standard time points for degradation studies) [3].

2. Protein Extraction and Quantification

  • Lyse cells using a suitable RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during processing [5].
  • Centrifuge the lysates at high speed (e.g., 14,000 x g for 15 min at 4°C) to remove insoluble debris. Collect the supernatant.
  • Determine the protein concentration of each sample using a detergent-compatible (DC) assay, such as the RC DC Protein Assay [5].

3. Gel Electrophoresis and Transfer

  • Dilute lysates to the desired concentration with Laemmli buffer and denature by heating.
  • Load an equal amount of total protein (e.g., 10-30 µg) per lane on an SDS-PAGE gel. It is critical to load protein amounts within the linear dynamic range of both the target protein and the loading control to ensure accurate quantitation [5].
  • After separation, transfer proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.

4. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Key Primary Antibodies: Anti-BRD4, anti-cIAP1, anti-XIAP, and a loading control (e.g., GAPDH, Actin, or total protein stain).
  • Wash the membrane thoroughly and incubate with species-appropriate HRP-conjugated or fluorescently-labeled secondary antibodies.

5. Detection and Data Analysis

  • Develop the blot using an imager-compatible chemiluminescent substrate (e.g., Clarity) or detect fluorescence directly [5].
  • Capture the signal using a CCD-camera-based imager.
  • Use densitometry software (e.g., Image Lab) to quantify band intensities. Normalize the intensity of the target protein (BRD4, cIAP1, XIAP) to the loading control in each lane. Calculate the percentage of protein remaining relative to the vehicle control to determine degradation efficiency [5].
Critical Considerations for Experimental Design
  • Hook Effect: PROTACs and SNIPERs often exhibit a "hook effect" at high concentrations, where degradation efficiency decreases. This occurs because high concentrations favor the formation of binary complexes (PROTAC-POI and PROTAC-E3) over the productive POI-PROTAC-E3 ternary complex. Always include a wide concentration range in your dose-response experiments [4].
  • Appropriate Controls: Essential controls for a degradation experiment include:
    • Vehicle control: Cells treated with DMSO only.
    • PROTAC control: The parent E3 ligase ligand (e.g., LCL161) or target protein ligand (e.g., JQ-1) alone to confirm that degradation requires the full chimera.
    • Proteasome inhibitor: Pre-treat cells with MG-132 (10 µM) for a few hours before adding this compound. Inhibition of degradation confirms a proteasome-dependent mechanism [2].
  • Normalization Method: Traditional housekeeping proteins (HKPs) like GAPDH or Actin can be unreliable if they are over-saturated or their expression is affected by experimental conditions. For more robust quantitation, consider using total protein normalization for quantitative Western blotting [5].

References

SNIPER(BRD)-1 Quantitative Data and Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for SNIPER(BRD)-1 from the search results [1] [2].

Parameter Value Reference / Source
Molecular Weight 1056.73 g/mol [1] [2]
CAS Number 2095244-54-3 [1] [2]
Molecular Formula C₅₃H₆₆ClN₉O₈S₂ [1] [2]

| Targets & IC₅₀ | cIAP1: 6.8 nM cIAP2: 17 nM XIAP: 49 nM BRD4: Degraded via ubiquitin-proteasome pathway | [1] [2] | | Recommended Stock Solvent | DMSO | [1] |

Stock Solution Preparation in DMSO

The following protocol is adapted from supplier data for preparing a standard concentrated stock solution in DMSO for in vitro studies [1].

  • Calculation: Determine the mass of this compound needed to achieve your desired stock concentration. For example, to prepare a 10 mM stock solution, you would need 10.6 mg of the compound per 1 mL of DMSO.
  • Weighing: Accurately weigh the required amount of this compound using an analytical balance.
  • Dissolution: Transfer the weighed compound to a suitable vial. Add the calculated volume of freshly opened, high-purity DMSO to the vial.
  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear solution. The supplier notes that the solution may require ultrasonication to aid dissolution and that hygroscopic DMSO can impact solubility [1].
  • Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.
  • Storage Conditions: Store the aliquots at -20°C or -80°C under an inert atmosphere (e.g., nitrogen). The supplier recommends storage at -20°C for 1 month or -80°C for 6 months when stored under nitrogen [1].

In Vitro Application and Workflow

The search results include specific data on the use of this compound in LNCaP prostate cancer cells, which can serve as a reference for your experimental design [1].

Reported Treatment Conditions (in LNCaP cells) [1]:

  • Cell Line: LNCaP cells.
  • Concentrations Tested: 0, 0.003, 0.01, 0.03, 0.1, 0.3, and 1 μM.
  • Incubation Time: 6 hours and 24 hours.
  • Result: Significant reduction in the protein levels of BRD4, cIAP1, and XIAP was observed, as determined by western blot analysis.

The following diagram illustrates the typical workflow for preparing and using this compound in a cell-based experiment, based on standard laboratory practice and the information above.

sniper_workflow Weigh Weigh Dissolve Dissolve Weigh->Dissolve This compound + DMSO Store Store Dissolve->Store Aliquot Dilute Dilute Store->Dilute Thaw aliquot Treat Treat Dilute->Treat Add to culture medium Analyze Analyze Treat->Analyze Incubate (6-24h)

Critical Considerations for Researchers

  • Solubility and Handling: this compound has limited solubility in aqueous buffers. All working solutions for in vitro assays must be prepared by diluting the DMSO stock into the cell culture medium. The final DMSO concentration in the cell culture should be kept as low as possible (typically ≤0.1%) to avoid solvent toxicity [1].
  • Stability: As with many bioactive compounds, this compound is sensitive to repeated freeze-thaw cycles and prolonged exposure to air or moisture. Aliquoting and storage under nitrogen are crucial for maintaining its stability over time [1].
  • Lack of In Vivo Data: The current search results provide a protocol for preparing an in vivo solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) but do not include any experimental data or results from animal studies using this formulation [1]. This protocol should be used with caution and validated for your specific research model.

I hope these application notes provide a solid foundation for your work. Should you require further details on a specific aspect of your experimental design, feel free to ask!


References

Comprehensive Application Notes and Protocols for SNIPER(BRD)-1 Solubility and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SNIPER(BRD)-1

This compound is a bifunctional chimera molecule designed as a Specific and Non-genetic IAP-dependent Protein Eraser that induces targeted protein degradation through the ubiquitin-proteasome system. This compound consists of an IAP antagonist LCL-161 derivative connected to a BET inhibitor (+)-JQ-1 via a synthetic linker. This compound simultaneously targets Bromodomain-containing protein 4 (BRD4) and Inhibitor of Apoptosis Proteins (IAPs), specifically cellular IAP1 (cIAP1), cIAP2, and XIAP. The compound mediates the ubiquitination and proteasomal degradation of these proteins, making it a valuable tool for investigating targeted protein degradation strategies in cancer research and drug discovery.

The molecular weight of this compound is 1056.73 g/mol with the chemical formula C53H66ClN9O8S2 and CAS registry number 2095244-54-3. Its primary mechanism involves the formation of a ternary complex between the target protein (BRD4) and E3 ubiquitin ligases (IAPs), leading to polyubiquitination of the target and subsequent degradation by the proteasome. Research demonstrates that this compound effectively reduces protein levels of BRD4, cIAP1, and XIAP in LNCaP human prostate cancer cells with IC50 values of 6.8 nM, 17 nM, and 49 nM for cIAP1, cIAP2, and XIAP, respectively [1] [2] [3].

Solubility Properties and Storage Conditions

Solubility Profile

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to the compound's limited solubility in aqueous buffers. The solubility characteristics in DMSO have been consistently documented across multiple commercial and research sources:

Table 1: this compound Solubility Data in DMSO

Concentration (mg/mL) Concentration (mM) Notes Source
66.67 mg/mL 63.09 mM Hygroscopic DMSO may impact solubility; requires ultrasonic assistance [1]
100 mg/mL 94.63 mM Requires ultrasonic treatment for complete dissolution [4]
200 mg/mL 216.56 mM Concentration reported for similar SNIPER compounds; requires ultrasonic treatment [5]

For biological applications, DMSO concentrations should be kept below 0.1% in cell culture media to maintain cell viability and prevent solvent toxicity [6]. This requires careful dilution of the stock solution into aqueous buffers or culture media.

Storage Recommendations

Proper storage conditions are essential for maintaining this compound stability and activity:

Table 2: Storage Conditions for this compound

| Form | Temperature | Atmosphere | Duration | Notes | |----------|----------------|----------------|--------------|-----------| | Solid powder | -20°C | Under nitrogen | 3 years | Protect from light and moisture | [1] [7] | | DMSO stock solution | -80°C | Under nitrogen | 6 months | Avoid repeated freeze-thaw cycles; aliquot recommended | [1] [3] | | DMSO stock solution | -20°C | Under nitrogen | 1 month | For short-term storage | [1] [4] | | Working dilution | 4°C | Ambient | 1 month | Applies to diluted solutions in PBS or culture media | [4] |

Experimental Protocols

Stock Solution Preparation in DMSO

Objective: Prepare a 50 mM stock solution of this compound in DMSO for cell-based assays.

Materials:

  • This compound solid compound (MW: 1056.73 g/mol)
  • Anhydrous DMSO (high purity, sterile-filtered recommended)
  • Analytical balance (calibrated)
  • Sterile microcentrifuge tubes (nuclease-free, pyrogen-free)
  • Pipettes and sterile tips
  • Ultrasonic water bath
  • Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

  • Calculate the required amount: For 1 mL of 50 mM stock, weigh 52.84 mg of this compound (50 mM × 1 mL × 1.05673 g/mol = 52.84 mg).
  • Weigh the compound using an analytical balance in a controlled environment.
  • Transfer the weighed compound to a sterile microcentrifuge tube.
  • Add the appropriate volume of DMSO to achieve the desired concentration (1 mL for 50 mM solution).
  • Vortex the mixture gently for 30-60 seconds.
  • Sonicate the solution in an ultrasonic water bath for 5-10 minutes at room temperature until the solid is completely dissolved. Avoid overheating.
  • Inspect the solution for any undissolved particles. If present, continue sonication in 2-minute intervals.
  • Aliquot the stock solution into smaller volumes (10-20 μL) to minimize freeze-thaw cycles.
  • Store aliquots at -80°C under nitrogen atmosphere for long-term preservation [1] [4] [6].

Quality Control: Verify the concentration of the stock solution by measuring absorbance at λmax if the spectrophotometric properties are known.

Cell-Based Degradation Assay

Objective: Evaluate the degradation of BRD4, cIAP1, and XIAP in LNCaP human prostate cancer cells treated with this compound.

Materials:

  • LNCaP cells (or other relevant cell lines)
  • Complete cell culture medium (RPMI-1640 with 10% FBS)
  • This compound stock solution (50 mM in DMSO)
  • Vehicle control (DMSO diluted equivalent to highest treatment concentration)
  • Western blot equipment and reagents
  • Antibodies against BRD4, cIAP1, XIAP, and actin (loading control)
  • Cell culture plates (6-well or 12-well format)

Procedure:

  • Culture LNCaP cells in complete medium at 37°C in a 5% CO2 humidified incubator until 70-80% confluent.
  • Seed cells in 6-well plates at a density of 2 × 10^5 cells/well and incubate for 24 hours.
  • Prepare treatment dilutions in complete medium to achieve final concentrations ranging from 0.003 to 1 μM this compound. Maintain DMSO concentration below 0.1% in all treatments.
  • Aspirate the old medium from cells and add the treatment solutions.
  • Incubate cells for 6-24 hours at 37°C with 5% CO2.
  • Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.
  • Perform Western blot analysis according to standard protocols:
    • Separate proteins by SDS-PAGE (8-12% gels)
    • Transfer to PVDF membranes
    • Block with 5% non-fat milk in TBST
    • Incubate with primary antibodies (anti-BRD4, cIAP1, XIAP, actin) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect using enhanced chemiluminescence substrate
  • Quantify band intensities using densitometry software and normalize to actin loading control [1] [2].

Expected Results: this compound treatment should show concentration-dependent degradation of BRD4, cIAP1, and XIAP, with significant reduction observed at 0.1 μM after 6 hours of treatment.

Mechanism of Action

This compound operates through a sophisticated mechanism that engages the cellular protein degradation machinery. The diagram below illustrates the key steps in this process:

G This compound Mechanism of Action SNIPER This compound TernaryComplex Ternary Complex Formation SNIPER->TernaryComplex BRD4 BRD4 (Target Protein) BRD4->TernaryComplex IAP IAP E3 Ligase (cIAP1/XIAP) IAP->TernaryComplex Ubiquitination Polyubiquitination of BRD4 TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Products Degradation Products (Peptides) Degradation->Products

The degradation mechanism differs between cIAP1 and XIAP/BRD4:

  • cIAP1 Degradation: The IAP antagonist module (LCL-161 derivative) in this compound binds directly to cIAP1, inducing autoubiquitylation and proteasomal degradation without requiring ternary complex formation. This is demonstrated by the fact that SNIPER(BRD)-4, which contains the inactive enantiomer (-)-JQ-1 that cannot bind BRD4, still degrades cIAP1 but not XIAP or BRD4 [2].

  • XIAP and BRD4 Degradation: These require the formation of a ternary complex where this compound simultaneously engages both the target protein (BRD4) and the E3 ubiquitin ligase (XIAP). This bridging induces proximity, leading to ubiquitin transfer to the target protein. Evidence for this includes the observation that a mixture of free (+)-JQ-1 and LCL-161 ligands fails to degrade BRD4 and XIAP, indicating that the covalent connection in the chimera is essential [2].

The different degradation mechanisms have important implications for experimental design and interpretation of results when using this compound as a research tool.

Experimental Workflow

The complete experimental process for evaluating this compound activity, from solution preparation to data analysis, is visualized below:

G This compound Experimental Workflow Start Weigh this compound Compound PrepareStock Prepare Stock Solution in DMSO (50-100 mM) Start->PrepareStock Sonicate Sonicate Until Clear Solution PrepareStock->Sonicate Aliquot Aliquot and Store at -80°C Sonicate->Aliquot TreatCells Treat Cells (0.003-1 μM, 6-24 h) Aliquot->TreatCells Harvest Harvest Cells and Prepare Lysates TreatCells->Harvest WesternBlot Western Blot Analysis Harvest->WesternBlot Analyze Analyze Protein Degradation WesternBlot->Analyze

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Precipitate formation in stock solution Water absorption in DMSO Use fresh, anhydrous DMSO; store with desiccant
Reduced degradation activity Repeated freeze-thaw cycles Prepare single-use aliquots; avoid more than 3 freeze-thaw cycles
High background in Western blot Non-specific antibody binding Optimize antibody dilution; increase blocking time
No degradation observed Incorrect concentration range Perform dose-response (0.003-1 μM) and time-course (6-24 h) experiments
Cell toxicity at low concentrations DMSO concentration too high Ensure final DMSO concentration ≤0.1% in cell treatments
Important Technical Considerations
  • Solubility Limitations: If this compound does not dissolve completely at the desired concentration, consider preparing a lower concentration stock (e.g., 10-20 mM) to ensure complete solubility.

  • Control Experiments: Always include appropriate controls:

    • Vehicle control: Cells treated with DMSO at the same concentration as the highest treatment group
    • Positive control: Known degraders of BRD4 (e.g., PROTACs) if available
    • Specificity control: Inactive analogs like SNIPER(BRD)-3 or SNIPER(BRD)-4 [2]
  • Validation of Degradation Mechanism: To confirm the ubiquitin-proteasome-dependent mechanism:

    • Co-treat with MG-132 (proteasome inhibitor) to block degradation
    • Co-treat with MLN4924 (NEDD8-activating enzyme inhibitor) to disrupt cullin-RING ligase activity
    • Test in cells where key IAPs (XIAP, cIAP1) have been knocked down
  • Cell Line Considerations: While LNCaP cells have been well-characterized for this compound activity, the efficiency may vary across different cell lines due to differences in IAP expression levels, proteasome activity, or membrane permeability.

Conclusion

This compound represents a powerful chemical tool for investigating targeted protein degradation and its applications in cancer research and drug discovery. The successful implementation of this compound experiments requires careful attention to solubility properties, appropriate storage conditions, and optimized experimental protocols. The unique mechanism of action—simultaneously targeting both IAP proteins and BRD4—provides opportunities to study complex protein degradation pathways and their functional consequences in cellular models.

By following the detailed protocols and troubleshooting guidelines outlined in these application notes, researchers can reliably utilize this compound to advance their investigations into targeted protein degradation and its therapeutic potential.

References

Application Notes and Protocols for SNIPER(BRD)-1: A Selective Protein Degradation Tool

Author: Smolecule Technical Support Team. Date: February 2026

Target Audience: Researchers, scientists, and drug development professionals in chemical biology and oncology.

Introduction

SNIPER(BRD)-1 is a bifunctional proteolysis-targeting chimera that hijacks the ubiquitin-proteasome system to induce targeted protein degradation. It is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [1]. Its structure consists of three key components:

  • An IAP antagonist (LCL-161 derivative) that recruits cellular Inhibitor of Apoptosis Proteins (cIAP1, cIAP2, and XIAP), which function as E3 ubiquitin ligases [2] [3].
  • A BET inhibitor ((+)-JQ-1) that binds to the target protein, BRD4 [2] [4].
  • A PEG-based linker that connects these two ligands [3].

The molecule operates by bringing the E3 ubiquitin ligase complex into proximity with the target protein, inducing its polyubiquitination and subsequent degradation by the proteasome [2] [5]. A key characteristic of this compound is its ability to simultaneously degrade its primary target, BRD4, and the E3 ligases themselves, specifically cIAP1 and XIAP [2]. This dual action can be particularly advantageous in cancer research, as many cancer cells overexpress IAPs to survive [5] [1].

Key Quantitative Data on Protein Degradation

The following tables summarize the potency and efficacy of this compound against its known protein targets.

Table 1: Binding Affinity (IC₅₀) of this compound to IAPs [2] [4] [3]

Target Protein IC₅₀ Value Function
cIAP1 6.8 nM Primary E3 Ubiquitin Ligase
cIAP2 17 nM E3 Ubiquitin Ligase
XIAP 49 nM Primary E3 Ubiquitin Ligase for BRD4 Degradation

Table 2: Protein Degradation Parameters in LNCaP Cells [2]

Parameter BRD4 cIAP1 XIAP
Optimal Concentration 0.1 µM 0.1 µM 0.1 µM
Time to Observable Degradation ≤ 6 hours ≤ 6 hours ≤ 6 hours
Key Degradation Mechanism Ternary complex formation (SNIPER/BRD4/XIAP) IAP antagonist binding-induced autoubiquitylation Ternary complex formation

Detailed Experimental Protocols

In Vitro Degradation Protocol (Western Blotting)

This protocol is adapted from experiments performed in LNCaP human prostate cancer cells [2] [3].

Workflow Overview:

G A Cell Seeding (LNCaP) B Incubation (37°C, 24-48h) A->B C This compound Treatment B->C D Prepare Concentration Series C->D E Treat Cells (e.g., 6-24h) D->E F Cell Lysis E->F G Western Blot Analysis F->G H Probe: Anti-BRD4, cIAP1, XIAP, Actin G->H I Data Analysis H->I

Materials:

  • Cell Line: LNCaP human prostate tumor cells [2] [3].
  • Compound: this compound (e.g., InvivoChem, Cat# V31757 [4]; MedChemExpress, Cat# HY-111875 [3]).
  • Solvent: High-purity DMSO for stock solution preparation.
  • Antibodies: Anti-BRD4, anti-cIAP1, anti-XIAP, and anti-β-actin (loading control).

Procedure:

  • Cell Preparation: Seed LNCaP cells in an appropriate culture plate and incubate until they reach 50-70% confluence.
  • Compound Preparation:
    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C to -80°C under inert gas (e.g., nitrogen) to avoid moisture absorption and degradation [4] [3].
    • On the day of treatment, prepare a serial dilution of this compound in the culture medium to achieve final concentrations, typically in the range of 0.003 µM to 1 µM. The optimal concentration for maximal degradation is 0.1 µM [2]. Ensure the final concentration of DMSO is consistent across all groups (typically ≤0.1%).
  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Incubate the cells for 6 hours to observe initial degradation, or for up to 24 hours for maximal effect [2] [3].
  • Cell Lysis and Analysis: After treatment, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the lysates and perform Western blotting according to your standard laboratory protocol.
  • Detection: Probe the membranes with antibodies against BRD4, cIAP1, and XIAP. Use β-actin as a loading control to normalize protein expression levels. A successful experiment will show a dose-dependent reduction in the band intensity of the target proteins.
Mechanism Validation Protocol

To confirm that the observed protein loss is due to proteasomal degradation, a rescue experiment using specific inhibitors is essential [5].

Procedure:

  • Pre-treat cells with 10 µM MG132 (a proteasome inhibitor) or 1 µM MLN7243 (a ubiquitin-activating enzyme inhibitor) for 1-2 hours before adding this compound [5].
  • Co-incubate the cells with both the inhibitor and 0.1 µM this compound for an additional 6 hours [2] [5].
  • Analyze the cell lysates by Western blotting. The pre-treatment with proteasome or ubiquitination inhibitors should abrogate the degradation of BRD4, cIAP1, and XIAP, confirming the action is via the ubiquitin-proteasome pathway.

Mechanism of Action and Pathway

This compound induces degradation through two distinct mechanisms, depending on the target protein [2]:

Mechanism Overview:

G cluster_0 Pathway 1: Ternary Complex-Dependent Degradation cluster_1 Pathway 2: Direct Autoubiquitination SNIPER This compound Ternary Ternary Complex Formation SNIPER->Ternary Requires both binding modules Auto IAP Antagonist Binding SNIPER->Auto Requires only IAP binding module BRD4 Target Protein (BRD4) XIAP E3 Ligase (XIAP) Ub Polyubiquitination of BRD4 Ternary->Ub Deg1 Proteasomal Degradation of BRD4 Ub->Deg1 cIAP1 E3 Ligase (cIAP1) Ub2 Autoubiquitination of cIAP1 Auto->Ub2 Deg2 Proteasomal Degradation of cIAP1 Ub2->Deg2

  • Ternary Complex-Dependent Degradation (for BRD4 and XIAP): Degradation requires the simultaneous binding of this compound to both BRD4 and XIAP, forming a productive ternary complex. This brings BRD4 into close proximity with the E3 ligase XIAP, leading to its ubiquitination and degradation [2]. The degradation of XIAP itself is also dependent on this ternary complex formation.
  • Direct Autoubiquitination (for cIAP1): The degradation of cIAP1 is triggered simply by the binding of the IAP antagonist module (LCL-161 derivative) of this compound. This binding induces conformational changes that prompt the autoubiquitination and subsequent degradation of cIAP1, without an absolute requirement for ternary complex formation [2].

This mechanistic distinction was proven using inactive control compounds, SNIPER(BRD)-3 and SNIPER(BRD)-4 [2].

Critical Experimental Considerations

  • Confirmation of Degradation Mechanism: Always use proteasome inhibitors like MG132 to confirm that reduced protein levels result from proteasomal degradation and not transcriptional downregulation [5].
  • Linker Optimization: The length and composition of the linker between the two ligands are critical for efficient degradation. For example, SNIPER(ER)-89, with a shorter linker, showed attenuated knockdown activity compared to SNIPER(ER)-87 [5].
  • IAP Specificity: Different SNIPERs can recruit different IAPs preferentially. SNIPER(ER)-87, for instance, preferentially recruits XIAP over cIAP1 to degrade ERα [5]. This preference can influence the efficiency of target degradation.
  • Solubility and Storage:
    • In Vitro: this compound is soluble in DMSO at ~66 mg/mL (~63 mM) [4] [3]. Stock solutions should be stored at -20°C to -80°C under nitrogen to maintain stability.
    • In Vivo Formulation: For animal studies, it can be formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to achieve a clear solution of ≥ 2.5 mg/mL [4] [3].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No degradation observed Inactive compound Verify activity with a positive control (e.g., check cIAP1 degradation). Use fresh stock solutions.
Weak degradation efficacy Suboptimal concentration or duration Perform a dose-response (0.01-1 µM) and time-course (1-24 h) experiment.
High non-specific toxicity Off-target effects or solvent toxicity Ensure DMSO concentration is ≤0.1%. Include a vehicle control and an IAP antagonist-only control.
Degradation not rescued by MG132 Protein loss is not proteasome-mediated Investigate alternative mechanisms, such as transcriptional repression or activation of other degradation pathways.

References

SNIPER(BRD)-1 incubation time in cells

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 Treatment Summary

The table below consolidates the key experimental parameters for inducing protein degradation with this compound in LNCaP cells [1].

Parameter Details
Cell Line LNCaP human prostate tumor cells [1]
Effective Concentrations 0.003 µM to 1 µM [1]
Optimal Concentration 0.1 µM [1]
Incubation Time (General) 6 hours to 24 hours [1]
Observation of Significant Degradation Within 6 hours [1]
Target Proteins Degraded BRD4, cIAP1, XIAP [1]
Key Mechanism Ubiquitin-proteasome pathway [1]

Detailed Experimental Protocol

This protocol outlines the methodology for treating cells with this compound to observe degradation of BRD4, cIAP1, and XIAP, based on the Western blot analysis performed in the reference study [1].

1. Cell Culture and Seeding

  • Maintain LNCaP human prostate cancer cells in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a 5% CO₂ atmosphere.
  • Seed cells into multi-well culture plates at a suitable density to reach 70-80% confluency at the time of treatment.

2. Compound Preparation

  • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be used for further dilutions [2].
  • Working Solution Dilution: Dilute the stock solution in the cell culture medium to create working concentrations. The final DMSO concentration in the treatment medium should not exceed 0.1% (v/v) to minimize solvent toxicity. A vehicle control containing the same concentration of DMSO should be included in the experiment.

3. Cell Treatment

  • Remove the culture medium from the seeded cells.
  • Add the fresh medium containing the desired final concentrations of this compound (e.g., 0.003, 0.01, 0.03, 0.1, 0.3, and 1 µM) or vehicle control to the cells.
  • Incubate the cells for the desired time period (e.g., 6 hours or 24 hours) at 37°C in a 5% CO₂ incubator [1].

4. Protein Extraction and Western Blot Analysis

  • After incubation, lyse the cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to remove debris and quantify the total protein concentration of the supernatant.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • Probe the membrane with specific primary antibodies against BRD4, cIAP1, and XIAP.
  • Use an antibody against a loading control protein, such as β-Actin, to ensure equal protein loading.
  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Workflow & Mechanism Visualization

The following diagrams illustrate the experimental workflow and the molecular mechanism of action of this compound.

experimental_workflow start Seed LNCaP cells prep Prepare this compound Dilutions (0.003-1 µM) start->prep treat Treat Cells prep->treat incubate Incubate (6-24 h) 37°C, 5% CO₂ treat->incubate harvest Harvest Cells & Extract Protein incubate->harvest analyze Western Blot Analysis (BRD4, cIAP1, XIAP, β-Actin) harvest->analyze

Diagram 1: Experimental workflow for this compound treatment and analysis.

sniper_mechanism sniper This compound complex Ternary Complex Formation sniper->complex iap IAP (e.g., XIAP) E3 Ubiquitin Ligase iap->complex brd4 Target Protein (BRD4) brd4->complex ubiquitination Polyubiquitination of BRD4 complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Diagram 2: Molecular mechanism of this compound induced protein degradation.

Key Application Notes

  • Critical Mechanism Insight: The degradation of BRD4 and XIAP requires the formation of a productive ternary complex where this compound simultaneously binds both the target protein (BRD4) and the E3 ubiquitin ligase (XIAP). In contrast, the degradation of cIAP1 is triggered simply by the binding of the IAP antagonist module (LCL-161 derivative) in the molecule, leading to its autoubiquitylation [1].
  • Control Experiments: The study used inactive SNIPER analogs to validate the mechanism. SNIPER(BRD)-3 (which cannot bind IAPs) abrogated all degradation, while SNIPER(BRD)-4 (which cannot bind BRD4) degraded cIAP1 but not XIAP or BRD4, confirming the different mechanisms [1].
  • Confirmation of Degradation Pathway: The degradation of BRD4 by this compound is mediated by the ubiquitin-proteasome system. This can be confirmed in experiments by co-treatment with proteasome inhibitors (e.g., MG-132), which should rescue the protein levels [1].

References

Comprehensive Application Notes and Protocols for SNIPER(BRD)-1 Storage and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SNIPER(BRD)-1

This compound represents a significant advancement in the field of targeted protein degradation, specifically designed as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). This bifunctional molecule acts as a protein degradation inducer that simultaneously targets bromodomain-containing protein 4 (BRD4) and inhibitor of apoptosis proteins (IAPs) for proteasomal degradation. The compound consists of three key components: a BRD4-targeting ligand based on (+)-JQ-1, an IAP-binding ligand derived from LCL161, and a flexible linker connecting these two moieties. This strategic design enables this compound to recruit target proteins to E3 ubiquitin ligases, facilitating their ubiquitination and subsequent degradation by the proteasome, thereby expanding the therapeutic potential for cancer treatment strategies. [1] [2]

Basic Properties and Storage Requirements

Chemical Characteristics and Handling

This compound (CAS Number: 2095244-54-3) has a molecular formula of C₅₃H₆₆ClN₉O₈S₂ and a molecular weight of 1056.73 g/mol. The compound appears as an off-white to light yellow solid in its pure form. When handling this compound, it is essential to use appropriate personal protective equipment, including gloves and lab coats, and to work in a well-ventilated area or chemical fume hood to minimize exposure. The compound should be allowed to reach room temperature before opening to prevent moisture condensation and subsequent degradation. [1] [3]

Storage Conditions and Stability Data

Proper storage conditions are critical for maintaining the stability and efficacy of this compound. The following table summarizes the optimal storage conditions based on current manufacturer specifications:

Table 1: this compound Storage Conditions and Stability

Form Temperature Atmosphere Container Stability Duration
Lyophilized solid -20°C Nitrogen Sealed, desiccated 36 months [3]
DMSO stock solution -20°C Not specified Airtight, low-adsorption 1 month [3]
Aliquot stock solution -80°C Nitrogen Airtight, low-adsorption 6 months [1]
Working solution (in vivo) -20°C Not specified Airtight 1 month [1]

For long-term storage of lyophilized material, maintaining a nitrogen atmosphere is essential to prevent oxidation and hydrolysis of the compound. The storage container should be tightly sealed and placed in a desiccated environment to protect against moisture, which can accelerate degradation. The DMSO stock solutions should be aliquoted into small, single-use portions to minimize freeze-thaw cycles, which can compromise compound integrity. Each aliquot should be clearly labeled with the preparation date, concentration, and batch information for proper tracking. [1] [3]

Detailed Storage and Reconstitution Protocols

Short-Term Storage Protocol (-20°C)

For routine laboratory use, this compound can be stored at -20°C with proper precautions:

  • Equipment preparation: Ensure a dedicated -20°C freezer with consistent temperature control is available. Temperature monitoring devices should be in place to detect any fluctuations.
  • Container selection: Use amber glass vials or polypropylene tubes to protect from light. Ensure containers are airtight and chemically compatible with DMSO.
  • Atmosphere control: For optimal stability, purge the headspace of the storage container with anhydrous nitrogen gas before sealing to displace oxygen and moisture.
  • Desiccant inclusion: Place indicating desiccant packets in the storage container or freezer to monitor moisture levels.
  • Inventory management: Implement a first-in, first-out (FIFO) inventory system and maintain detailed records of usage and storage conditions.
Long-Term Storage Protocol (-80°C Under Nitrogen)

For extended storage of bulk material or valuable stock solutions, the following protocol is recommended:

  • Preparation: Pre-cool all containers and equipment to minimize temperature shock during transfer.
  • Aliquot preparation: Divide the compound into single-use aliquots appropriate for typical experiments (e.g., 10-50 μL for concentrated stock solutions).
  • Atmosphere control: In a glove bag or glove box purged with nitrogen, quickly transfer aliquots to pre-cooled containers and seal tightly.
  • Packaging: Place aliquots in secondary containers with desiccant and store in a dedicated -80°C freezer with continuous temperature monitoring.
  • Documentation: Clearly label each aliquot with compound name, concentration, solvent, preparation date, and storage conditions.
Working Solution Preparation and Storage

The preparation of working solutions requires careful attention to maintain compound integrity:

  • Solvent selection: Use high-purity, anhydrous DMSO with a water content of <0.01% for stock solution preparation. Open and use DMSO containers in a dry environment to prevent moisture absorption.
  • Reconstitution procedure: Allow the vial to equilibrate to room temperature in a desiccator before opening. Add the appropriate volume of DMSO directly to the vial and gently swirl to dissolve. Avoid vortexing or sonication unless necessary, as these may introduce degradation.
  • Concentration verification: Prepare stock solutions at a concentration of 10-50 mM for long-term storage. Verify concentration using spectrophotometric methods if possible.
  • Aliquoting: Immediately divide the solution into single-use aliquots to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or -80°C based on expected usage frequency. For in vivo studies, follow the specific formulation protocols outlined in section 5.2.

Experimental Applications and Protocols

In Vitro Degradation Assay Using Western Blot

Purpose: This protocol details the procedure for evaluating this compound-mediated degradation of target proteins (BRD4, cIAP1, and XIAP) in LNCaP prostate cancer cells using Western blot analysis. [1]

4.1.1 Materials and Reagents
  • LNCaP cells (ATCC CRL-1740)
  • Appropriate cell culture medium (RPMI-1640 with 10% FBS)
  • This compound stock solutions (prepared as described in Section 3.3)
  • DMSO (vehicle control)
  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  • BCA or Bradford protein assay kit
  • SDS-PAGE gels (4-20% gradient recommended)
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-BRD4, anti-cIAP1, anti-XIAP, anti-β-actin (loading control)
  • HRP-conjugated secondary antibodies
  • ECL or similar chemiluminescent substrate
  • Imaging system capable of detecting chemiluminescence
4.1.2 Cell Treatment and Protein Extraction
  • Cell seeding: Plate LNCaP cells at a density of 2.5 × 10⁵ cells per well in 6-well plates in complete medium. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
  • Compound treatment: Prepare fresh treatment dilutions of this compound in complete medium at the desired concentrations (e.g., 0.003, 0.01, 0.03, 0.1, 0.3, and 1 μM). Include a DMSO vehicle control (0.1% v/v maximum).
  • Treatment application: Remove the existing medium from cells and add the treatment solutions. Incubate for the desired time points (6 and 24 hours) at 37°C with 5% CO₂.
  • Protein extraction: After treatment, place plates on ice and rinse cells twice with cold PBS. Add 100-200 μL of ice-cold lysis buffer per well and incubate on ice for 15 minutes. Scrape cells and transfer lysates to pre-chilled microcentrifuge tubes.
  • Clarification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Transfer supernatants to new tubes and discard pellets.
  • Quantification: Determine protein concentration using BCA or Bradford assay according to manufacturer's instructions.
4.1.3 Western Blot Analysis
  • Gel electrophoresis: Load equal amounts of protein (20-30 μg) per lane on SDS-PAGE gels. Include a molecular weight marker. Run gels at constant voltage until the dye front reaches the bottom.
  • Protein transfer: Transfer proteins from gels to membranes using wet or semi-dry transfer systems according to manufacturer's recommendations.
  • Blocking: Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
  • Primary antibody incubation: Dilute primary antibodies in blocking solution according to manufacturer's recommendations. Incubate membranes with primary antibodies overnight at 4°C with gentle agitation.
  • Washing: Wash membranes 3 times for 5 minutes each with TBST.
  • Secondary antibody incubation: Incubate membranes with appropriate HRP-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature.
  • Detection: Wash membranes 3 times for 5 minutes each with TBST. Apply ECL substrate according to manufacturer's instructions and visualize using a chemiluminescence imaging system.
4.1.4 Data Analysis
  • Image quantification: Use image analysis software (e.g., ImageJ) to quantify band intensities.
  • Normalization: Normalize target protein band intensities to the corresponding β-actin loading control.
  • Dose-response calculation: Calculate percentage degradation compared to DMSO control for each concentration.
  • IC₅₀ determination: Use GraphPad Prism or similar software to generate dose-response curves and calculate IC₅₀ values for degradation of each target protein.

Table 2: this compound Degradation Efficacy in LNCaP Cells [1]

Target Protein IC₅₀ Value Significant Degradation Observed Time Course
BRD4 Not specified ≥70% at 1 μM 6 and 24 hours
cIAP1 6.8 nM ≥80% at 1 μM 6 and 24 hours
cIAP2 17 nM Not specified Not specified
XIAP 49 nM ≥75% at 1 μM 6 and 24 hours
Mechanism of Action Studies

This compound functions through a bifunctional mechanism that brings together target proteins (BRD4) and E3 ubiquitin ligases (IAPs) to form a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for recognition and degradation by the proteasome. The specific targets of this compound include BRD4, a member of the bromodomain and extraterminal (BET) family that regulates gene expression, and IAP family proteins (cIAP1, cIAP2, and XIAP) that function as both E3 ubiquitin ligases and regulators of apoptosis. The unique design of this compound allows for simultaneous degradation of both target classes, potentially enhancing anticancer efficacy through multiple mechanisms. [1] [2]

Specialized Applications and Formulations

In Vivo Administration Protocols

For in vivo studies, this compound requires specific formulations to ensure bioavailability and stability:

  • Formulation preparation: Based on manufacturer recommendations, two primary formulations can be used:

    • Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
    • Protocol 2: 10% DMSO + 90% Corn Oil
  • Solution preparation:

    • For Protocol 1: Add 100 μL DMSO stock solution (25 mg/mL) to 400 μL PEG300 and mix evenly. Add 50 μL Tween-80 and mix, then add 450 μL saline to achieve final volume.
    • For Protocol 2: Add 100 μL DMSO stock solution (25 mg/mL) to 900 μL corn oil and mix thoroughly.
  • Administration: Dosing can be performed via various routes (intraperitoneal, intravenous, or oral gavage) depending on experimental requirements. For continuous dosing exceeding two weeks, Protocol 2 (corn oil formulation) is generally preferred due to better long-term stability.

  • Storage of formulated solutions: Formulated solutions should be prepared fresh and used immediately. If necessary, store at -20°C for up to 1 week with protection from light. [1]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Poor degradation efficacy Compound degradation due to improper storage Prepare fresh stock solutions; verify storage conditions
High background in Western blots Non-specific antibody binding Optimize antibody concentrations; include appropriate controls
Cell toxicity at low concentrations Off-target effects Titrate concentration; check cell viability more frequently
Precipitation in working solutions Solvent incompatibility Ensure proper solvent composition; filter before use
Inconsistent results between experiments Compound instability Use fresh aliquots; minimize freeze-thaw cycles

Mechanism and Workflow Visualization

This compound Mechanism of Action Diagram

The following DOT script visualizes the molecular mechanism of this compound:

sniper_mechanism This compound Molecular Mechanism SNIPER This compound Molecular Bridge Complex Ternary Complex Formation SNIPER->Complex Binds BRD4 BRD4 Target Protein BRD4->Complex cIAP1 cIAP1 E3 Ubiquitin Ligase cIAP1->Complex XIAP XIAP E3 Ubiquitin Ligase XIAP->Complex Ubiquitination Ubiquitin Transfer To BRD4 Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Degraded Degraded BRD4 Protein Fragments Degradation->Degraded Recycled Recycled This compound Degradation->Recycled Releases

Experimental Workflow Diagram

The following DOT script illustrates the complete experimental workflow for this compound studies:

experimental_workflow This compound Experimental Workflow cluster_storage Storage Conditions cluster_cell Cell Treatment cluster_analysis Protein Analysis Storage Lyophilized this compound Store at -20°C under Nitrogen Reconstitution Reconstitution in DMSO Prepare 10-50 mM stock Storage->Reconstitution Aliquoting Aliquot into single-use vials Store at -20°C or -80°C Reconstitution->Aliquoting Seeding Plate LNCaP Cells 2.5×10⁵ cells/well Aliquoting->Seeding Dilute in medium Treatment Treat with this compound 0.003-1 μM for 6-24h Seeding->Treatment Harvest Harvest Cells Wash with PBS Treatment->Harvest Lysis Cell Lysis RIPA buffer Harvest->Lysis Quantification Protein Quantification BCA assay Lysis->Quantification Western Western Blot Analysis SDS-PAGE & Transfer Quantification->Western Detection Target Detection Anti-BRD4, cIAP1, XIAP Western->Detection

Conclusion and Best Practices

This compound represents a powerful tool for targeted protein degradation studies, particularly in cancer research contexts. Maintaining proper storage conditions at -20°C under nitrogen atmosphere is essential for preserving compound integrity and experimental reproducibility. The protocols outlined in this document provide comprehensive guidance for storage, reconstitution, and experimental application of this compound in both in vitro and in vivo settings. Regular verification of compound efficacy through degradation assays and careful attention to solution stability will ensure reliable and meaningful research outcomes. As the field of targeted protein degradation continues to evolve, this compound offers a valuable approach for investigating the therapeutic potential of simultaneous degradation of multiple protein targets. [1] [3] [2]

References

SNIPER(BRD)-1 research use only statement

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 Application Note

Product Description: this compound is a bifunctional degrader molecule, also known as a PROTAC (PROteolysis TArgeting Chimera), designed to target specific proteins for degradation. It is composed of three parts: a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a linker, and a target protein ligand. This structure recruits the cellular ubiquitin-proteasome system to degrade specific proteins [1].

Intended Use & RUO Statement: This product is labeled "For Research Use Only." Not for use in diagnostic or therapeutic procedures. It is designed for in vitro biochemical and cellular research to investigate targeted protein degradation, E3 ligase function, and the roles of specific proteins in disease models. This product is not intended for human or veterinary diagnosis, therapeutic application, or any clinical use.

Mechanism of Action: The following diagram illustrates how this compound induces targeted protein degradation.

G cluster_cell Cell SNIPER This compound Ternary Ternary Complex (SNIPER:POI:IAP) SNIPER->Ternary POI Target Protein (e.g., BRD4) POI->Ternary Binds IAP IAP E3 Ubiquitin Ligase (cIAP1/XIAP) IAP->Ternary Recruits Ub Ubiquitin PolyUb Poly-Ubiquitinated Target Protein Ub->PolyUb Adds Proteasome 26S Proteasome Degradation Target Protein Degradation Proteasome->Degradation Ternary->PolyUb Forms PolyUb->Degradation Leads to

Experimental Data & Protocols

Key Quantitative Data The following table summarizes known biochemical data for this compound [1].

Target Assay Type IC₅₀ / Potency Experimental Context
cIAP1 In vitro binding 6.8 nM Direct binding assay
cIAP2 In vitro binding 17 nM Direct binding assay
XIAP In vitro binding 49 nM Direct binding assay
BRD4, cIAP1, XIAP Cellular degradation DC₅₀ not specified Degradation observed in cancer cells

Detailed Protocol: Cellular Degradation Assay

This protocol outlines the methodology for evaluating target protein degradation by this compound in a cellular context.

  • 1. Cell Culture and Seeding:

    • Culture appropriate cell lines (e.g., MV4;11 leukemia cells or other cancer lines expressing the target proteins) in recommended media.
    • Seed cells in multi-well plates at a density that ensures ~70-80% confluency at the time of analysis.
  • 2. Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.
    • Create a serial dilution of this compound in the culture medium to achieve the desired concentration range (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
    • Treat the cells with the compound solutions for a predetermined period, typically 4-24 hours.
  • 3. Protein Lysate Preparation:

    • After treatment, wash the cells with cold PBS.
    • Lyse the cells using RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge the lysates to remove cellular debris and collect the supernatant.
  • 4. Target Protein Detection (Western Blotting):

    • Determine the protein concentration of each lysate using a Bradford or BCA assay.
    • Separate equal amounts of protein by SDS-PAGE.
    • Transfer the proteins to a PVDF membrane.
    • Block the membrane with 5% non-fat milk in TBST.
    • Incubate with primary antibodies against the target proteins (e.g., anti-BRD4, anti-cIAP1, anti-XIAP) and a loading control (e.g., anti-GAPDH, anti-β-Actin) overnight at 4°C.
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect the signal using enhanced chemiluminescence (ECL) reagent and visualize with a digital imager.
  • 5. Data Analysis:

    • Quantify the band intensities of the target proteins relative to the loading control.
    • Plot the percentage of remaining protein versus the compound concentration to determine the half-degradation concentration (DC₅₀).

The experimental workflow for this protocol is summarized below.

G Step1 Cell Seeding & Culture Step2 This compound Treatment (Dose Range, 4-24h) Step1->Step2 Step3 Cell Lysis & Protein Extraction Step2->Step3 Step4 Western Blot Analysis (Target: BRD4, cIAP1, XIAP) Step3->Step4 Step5 Quantification & DC₅₀ Calculation Step4->Step5

Handling and Storage

  • Storage: Store the product at -20°C or as specified on the Certificate of Analysis. Keep the compound in a dry, dark place. Aliquot to avoid repeated freeze-thaw cycles.
  • Handling: The compound is provided as a solid or in DMSO solution. Use appropriate personal protective equipment (gloves, lab coat, safety glasses). Handle the compound in a well-ventilated area, preferably inside a fume hood.

References

SNIPER(BRD)-1 solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1: Solubility & Formulation Guide

The table below details the solubility properties and preparation methods for stock and working solutions.

Solution Type Solvent Solubility / Concentration Preparation Protocol

| Stock Solution | DMSO | ~66.67 mg/mL (~63.09 mM) [1] [2] | 1. Dissolve powder in high-quality, freshly opened DMSO to make a concentrated stock (e.g., 25 mg/mL). 2. Aliquot into single-use portions to minimize freeze-thaw cycles and water absorption. 3. Store at -20°C or -80°C under an inert atmosphere like nitrogen for long-term stability [1] [2]. | | In Vivo Working Solution (Protocol 1) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] | ≥ 2.5 mg/mL (≥ 2.37 mM) | 1. Sequentially add the DMSO stock to PEG300 and mix well. 2. Add Tween-80 to the mixture and vortex. 3. Finally, add the saline to adjust to the final volume. This creates a clear solution suitable for many in vivo applications [1] [2]. | | In Vivo Working Solution (Protocol 2) | 10% DMSO + 90% Corn Oil [1] [2] | ≥ 2.5 mg/mL (≥ 2.37 mM) | 1. Add the DMSO stock solution directly to corn oil. 2. Mix thoroughly until a clear solution is achieved. Note: This protocol is recommended with caution for administration periods exceeding half a month [2]. |

This compound: Core Biological Activity & Experimental Data

Understanding the drug's mechanism and bioactivity is crucial for experimental design. The table below summarizes its key targets and typical usage in cell-based assays.

Property Description
Molecular Formula / Weight C53H66ClN9O8S2 / 1056.73 g/mol [1] [2]
Primary Mechanism Heterobifunctional PROTAC/SNIPER degrader that recruits IAP E3 ligases (cIAP1, XIAP) to tag target proteins like BRD4 for proteasomal degradation [1] [3].
IC50 Values cIAP1: 6.8 nM; cIAP2: 17 nM; XIAP: 49 nM [1] [2] [3].

| Key In Vitro Protocol (from reference) | Cell Line: LNCaP (human prostate cancer cells). Treatment: Incubate cells with 0.003 - 1 µM of this compound. Incubation Time: 6 to 24 hours. Result: Significant reduction in protein levels of BRD4, cIAP1, and XIAP observed via Western blotting [2] [3]. |

FAQ & Troubleshooting Guide

Here are solutions to common challenges you might face when working with this compound.

  • What is the best way to prepare a stable stock solution? Always use freshly opened, anhydrous DMSO. Aliquot the stock solution immediately after preparation and store it at -20°C or -80°C under a nitrogen atmosphere to prevent degradation from moisture and repeated freeze-thaw cycles [1] [2].

  • I see precipitation when diluting my stock solution into an aqueous buffer. What should I do? This is a common issue. Ensure you are using one of the recommended co-solvent systems (see table above) and always add the components sequentially, mixing thoroughly at each step. Sonication or gentle heating can help dissolve any precipitated material [1] [2].

  • My experimental results show inconsistent protein degradation. What could be wrong?

    • Verify Solubility: Ensure your working solution is clear and without precipitation before adding to cells.
    • Confirm Mechanism: Note that this compound induces degradation of cIAP1, XIAP, and BRD4 through different mechanisms. cIAP1 degradation occurs via autoubiquitination triggered by the IAP antagonist, while degradation of BRD4 and XIAP requires the formation of a ternary complex (this compound bridging the target protein and the E3 ligase) [3].
    • Include Controls: Use inactive control compounds like SNIPER(BRD)-3 (cannot bind IAPs) or SNIPER(BRD)-4 (cannot bind BRD4) to confirm that the degradation is specific and dependent on the SNIPER mechanism [3].

To help visualize its unique mechanism of action, here is a diagram illustrating how this compound facilitates protein degradation.

G SNIPER This compound Target Target Protein (BRD4) SNIPER->Target Binds via JQ-1 E3 E3 Ubiquitin Ligase (IAP) SNIPER->E3 Binds via LCL-161 Target->E3 Bridged by SNIPER Ub Ubiquitin-Proteasome System E3->Ub Triggers Ubiquitination Degradation Target Protein Degraded Ub->Degradation Proteasomal Degradation

I hope this technical support guide helps you successfully troubleshoot your experiments with this compound.

References

SNIPER(BRD)-1 DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 Experimental Parameters

The table below summarizes the key experimental conditions used in the primary research on this compound, which you can use as a starting point [1].

Parameter Details from Literature
Cell Line Used LNCaP human prostate tumor cells [1]
Treatment Concentration Optimal degradation observed at 0.1 µM [1]
Treatment Duration Degradation observed within 6 hours of treatment [1]
Reported DMSO Concentration Not explicitly stated

Suggested Optimization Workflow

Since the specific DMSO concentration is not listed, you will need to determine it experimentally. Here is a logical workflow to find the optimal concentration that balances compound solubility with cell health.

Start Start: Prepare this compound stock solution Step1 1. Test DMSO solubility of stock Common stock concentrations: 1-10 mM Start->Step1 Step2 2. Define working dilution range Final [SNIPER] typically 0.01 - 10 µM Step1->Step2 Step3 3. Calculate final DMSO concentration Ensure it is ≤0.1-1% v/v in cell culture Step2->Step3 Step4 4. Run viability assay (e.g., MTT) Confirm DMSO concentration is non-toxic Step3->Step4 Step5 5. Validate degradation efficiency Check BRD4, cIAP1, XIAP levels via Western Blot Step4->Step5 Success Optimal DMSO Concentration Found Step5->Success

This compound Mechanism and Experimental Validation

To ensure your experimental setup is correct, the diagram below illustrates the established mechanism of action of this compound and the expected outcomes you should validate in your assay [1].

SNIPER This compound TernaryComplex Formation of Ternary Complex SNIPER->TernaryComplex POI Target Protein (BRD4) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase (cIAP1/XIAP) E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Key Experimental Validation Steps [1]:

  • Confirm Degradation: Treat LNCaP cells with 0.1 µM this compound for 6 hours and analyze whole-cell lysates by Western blotting.
  • Expected Outcome: Observe reduced protein levels of BRD4, cIAP1, and XIAP compared to a vehicle control (e.g., DMSO).
  • Specificity Check: Use inactive SNIPER analogs (e.g., SNIPER(BRD)-3 or SNIPER(BRD)-4) as negative controls to confirm that degradation is specific to the functional chimera.

Frequently Asked Questions

Q1: What is a safe starting point for DMSO concentration in my cell culture assays? A common and generally safe final concentration for in vitro cell culture is 0.1% (v/v). You can start here and run a viability assay to ensure it does not affect your specific cell line. For some cell types, concentrations up to 1% may be tolerated, but this requires rigorous validation [1].

Q2: The this compound compound is not staying in solution. What should I do? First, ensure your stock solution is prepared in 100% DMSO. If precipitation occurs at working concentrations, you can:

  • Try sonicating the solution briefly.
  • Ensure all buffers and media are at 37°C before dilution.
  • Test a higher final DMSO concentration (e.g., 0.5% or 1%) in your viability assay to see if it is acceptable for your cells.

Q3: My negative control is also showing some degradation. What could be wrong? This could indicate that the DMSO concentration in your vehicle control is too high, causing stress. Re-confirm that the volume of DMSO is equal across all wells, including the control, and that it is at a non-toxic level (≤0.1%). Also, verify the integrity and specificity of your inactive SNIPER controls [1].

References

SNIPER(BRD)-1 protein degradation not working

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1: Key Experimental Parameters

For successful degradation, it is crucial to use the compound within its established effective window. The following table summarizes key quantitative data from the literature.

Parameter Description / Value Context / Cell Line Source
Target IC₅₀ Values cIAP1: 6.8 nM; cIAP2: 17 nM; XIAP: 49 nM [1]. In vitro binding affinity. [1]
Effective Degradation Concentration 0.1 μM to 1 μM [1] [2]. Near-complete degradation of BRD4, cIAP1, and XIAP in LNCaP cells. [1, 8]
Treatment Duration Degradation observed within 6 hours; maximal effect by 24 hours [1]. LNCaP cells. [1]
Solubility / Stock Solution 66.67 mg/mL (63.09 mM) in DMSO [1]. For in vitro studies; hygroscopic DMSO can impact solubility. [1]

Troubleshooting FAQ for this compound

Here are answers to common experimental issues, based on proposed degradation mechanisms and experimental data.

Q1: I see no degradation of my target protein (BRD4) after treatment. What could be wrong?

  • Verify Ternary Complex Formation: Degradation of BRD4 and XIAP requires the formation of a productive ternary complex (BRD4-SNIPER(BRD)-1-XIAP). This is a key mechanistic difference from cIAP1 degradation [3] [2]. Ensure your experimental conditions (concentration, time) allow for this complex to form.
  • Confirm Compound Activity and Purity: Use the recommended concentrations (0.1-1 μM). Test your stock solution in a positive control cell line like LNCaP [1]. Inactive analogs (e.g., SNIPER(BRD)-3 with an N-methylated IAP ligand) that cannot bind IAPs will fail to degrade any targets [2].
  • Check the UPS Pathway: Pre-treat cells with a proteasome inhibitor (e.g., MG-132). If degradation is blocked, the UPS pathway is confirmed as the mechanism, and the issue lies upstream (e.g., compound activity or ternary complex formation) [3] [2].

Q2: Why is cIAP1 degraded, but BRD4 and XIAP are not?

  • This is a key mechanistic insight. The degradation of cIAP1 is triggered simply by the binding of the IAP antagonist module (LCL-161 derivative), which induces autoubiquitylation. In contrast, the degradation of XIAP and BRD4 requires the formation of a ternary complex [3] [2]. This observation strongly suggests that the BRD4-targeting ligand (JQ-1) in your this compound is not engaging BRD4 effectively. Check the integrity of your compound and the expression level of BRD4 in your cell model.

Q3: The degradation seems inefficient or incomplete in my cell line. How can I optimize this?

  • Perform a Time and Dose Curve: Don't rely on a single point. Perform a detailed dose-response (e.g., 0.003-1 μM) and time-course (e.g., 6-24 h) experiment to find the optimal window for your specific cell line [1].
  • Confirm E3 Ligase Expression: this compound recruits IAP family E3 ligases (cIAP1/XIAP). Use siRNA to knock down XIAP; this has been shown to significantly impair BRD4 degradation by this compound, confirming XIAP's primary role [2].
  • Use a Positive Control: Always include a cell line known to be responsive, such as LNCaP (prostate cancer) or HCC1806/HCC1937 (basal-like breast cancer), to benchmark your experimental results [1] [4].

This compound Degradation Mechanism

The diagrams below illustrate the different degradation mechanisms for cIAP1 versus BRD4/XIAP, which is central to troubleshooting.

Diagram 1: cIAP1 Autodegradation Pathway

SNIPER This compound cIAP1 cIAP1 (E3 Ligase) SNIPER->cIAP1 IAP Antagonist Binding cIAP1->cIAP1 Autoubiquitination Ub Polyubiquitin Chain cIAP1->Ub Deg Proteasomal Degradation Ub->Deg

Diagram 2: BRD4 & XIAP Ternary Complex Pathway

SNIPER This compound BRD4 BRD4 (Target Protein) SNIPER->BRD4 (+)-JQ-1 Binding XIAP XIAP (E3 Ligase) SNIPER->XIAP LCL-161 Derivative Binding Ternary Ternary Complex (BRD4-SNIPER-XIAP) SNIPER->Ternary BRD4->Ternary XIAP->Ternary Ub BRD4 Ubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Methodology Highlights

  • Western Blot Protocol: Treat cells (e.g., LNCaP) with 0.1-1 μM this compound for 6-24 hours [1]. Analyze whole-cell lysates with antibodies against BRD4, cIAP1, and XIAP. Use actin as a loading control. A cycloheximide (CHX) chase experiment can confirm reduced half-life of BRD4 [1] [2].
  • Mechanistic Validation with Inactive Controls: The use of inactive SNIPER analogs is a powerful validation tool.
    • SNIPER(BRD)-3: Contains an N-methylated IAP ligand that cannot bind IAPs. It should not degrade any targets (cIAP1, XIAP, or BRD4), confirming IAP binding is essential [2].
    • SNIPER(BRD)-4: Contains the inactive enantiomer (-)-JQ-1 that cannot bind BRD4. It should degrade cIAP1 but not BRD4 or XIAP, confirming that ternary complex formation is needed for BRD4/XIAP degradation [3] [2].

References

SNIPER(BRD)-1 cell viability issues

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs: Mechanism and Workflow

What are SNIPERs? SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) is a targeted protein degradation technology similar to PROTACs. SNIPERs are heterobifunctional molecules that recruit IAP (Inhibitor of Apoptosis Protein) E3 ubiquitin ligases to tag a specific Protein of Interest (POI) for degradation by the proteasome [1] [2].

The diagram below illustrates the core mechanism and a general experimental workflow for using SNIPERs.

G Start Start: Experimental Setup Prep 1. Prepare Cells (Seed at optimal density) Start->Prep Treat 2. Treat with SNIPER (Optimize dose/duration) Prep->Treat Harvest 3. Harvest Cells Treat->Harvest Analyze 4. Analyze Results (Degradation & Viability) Harvest->Analyze Problem 5. Viability Issue? (Proceed to Troubleshooting) Analyze->Problem POI Protein of Interest (POI) Deg POI Degraded by Proteasome POI->Deg Leads to SNIPER SNIPER Molecule SNIPER->POI Binds IAP IAP E3 Ubiquitin Ligase SNIPER->IAP Recruits Ub Ubiquitin IAP->Ub Transfers Ub->POI Poly-ubiquitinates

Troubleshooting Guide: Poor Cell Viability

Unexpected cell death or poor health in your experiments can stem from several factors. The table below outlines common issues, potential causes, and recommended actions.

Problem Area Potential Cause Recommended Action
Compound Toxicity On-Target Toxicity: Essential protein degradation. Confirm link between target loss and viability defect. Use rescue experiments (e.g., add back stable POI) [2].
Off-Target Toxicity: SNIPER engages unintended proteins. Check selectivity (e.g., proteome-wide analysis). Use negative control compound (inactive isomer).
Linker-Dependent Toxicity: Linker chemistry causes non-specific interactions. Synthesize/test analogs with different linkers [2].
Experimental Conditions Concentration Too High Perform a full dose-response curve. Degradation often occurs at lower concentrations than toxicity [2].
Treatment Time Too Long Perform a time-course experiment. Transient exposure may be sufficient for degradation.
Cell Seeding Density Optimize cell density at time of treatment; avoid over- or under-confluency [3].
Assay Interpretation Viability Assay Interference Confirm results with orthogonal assays (e.g., ATP-based luminescence and dye exclusion) [4].
Misinterpretation of Cytostasis Distinguish true cell death from proliferation arrest using assays for apoptosis/necrosis [4].

Key Considerations for Targeted Protein Degraders

When working with SNIPERs and other degraders, keep these broader principles in mind:

  • The Hook Effect: At very high concentrations, the SNIPER molecule may saturate both the POI and the E3 ligase separately, preventing the formation of the productive ternary complex and reducing degradation efficiency. This can look like a reversal of effect at high doses [2].
  • Catalytic Nature: SNIPERs act catalytically. One molecule can theoretically mediate the degradation of multiple POI copies, so high, sustained concentrations are often not required [2].
  • Ligand Origin: The properties of the POI-binding ligand (affinity, selectivity, and pharmacokinetics) greatly influence the SNIPER's overall performance. Challenges with the original ligand can carry over to the degrader [2].

Frequently Asked Questions (FAQs)

Q1: My SNIPER effectively degrades the target protein but also causes significant cell death. Is this expected? This can be expected if your target protein is essential for cell survival—this is often the intended therapeutic effect in cancer research. However, you must rule out off-target toxicity. Conduct rescue experiments and compare the effects to other target-specific inhibitors [2].

Q2: How can I confirm that cell death is specifically due to the intended mechanism of the SNIPER?

  • Verify Target Engagement & Degradation: Use Western blot to confirm loss of the POI.
  • Measure Viability with Orthogonal Assays: Combine different methods. For example, use a metabolic assay (like WST-1 [3]) alongside a membrane integrity dye (like propidium iodide [4] [5]) and a luminescent ATP assay [5].
  • Use Negative Controls: Include cells treated with an inactive analog of the SNIPER (e.g., with a scrambled linker) to control for non-specific effects of the compound itself [2].

Q3: Are there specific cell viability assays that are better for use with SNIPERs? No single assay is perfect. It is highly recommended to use multiple assays based on different principles to get an accurate picture [4]. For instance:

  • Metabolic Assays (e.g., WST-1, MTT): Measure activity of dehydrogenases. Can be influenced by overall cellular metabolism, not just viability [3] [5].
  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): Identify dead cells with compromised membranes [4] [5].
  • Luminescent ATP Assays: Measure ATP levels, a direct indicator of metabolically active cells. This is often very sensitive [5].

I hope this structured guide provides a solid foundation for troubleshooting your SNIPER experiments.

References

SNIPER(BRD)-1 Stock Solution Stability & Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key quantitative data for preparing and storing SNIPER(BRD)-1 stock solutions.

Aspect Details
Molecular Weight 1056.73 g/mol [1] [2]
Standard Purity ≥98% [1]
Solvent for Stock DMSO [1] [2]
Solubility in DMSO ~66.67 mg/mL (~63.09 mM) [1] [2]
Powder Storage -20°C for 3 years or 4°C for 2 years. Store in a sealed, protected environment (e.g., under nitrogen) and avoid moisture [1].

| Stock Solution Storage (DMSO) | -80°C: 6 months [1] [2] -20°C: 1 month (stored under nitrogen) [1] [2] | | Key Consideration | Hygroscopic DMSO can impact solubility; use newly opened DMSO for optimal results [2]. Avoid repeated freeze-thaw cycles [1]. |

Experimental Protocols

Here are detailed methodologies for preparing working solutions for in vitro and in vivo experiments, based on the supplier's recommendations.

Protocol 1: Preparation of an In Vivo Solution for Intravenous (IV) or Intraperitoneal (IP) Administration

This protocol creates a clear solution using a mixture of solvents suitable for animal studies [1] [2].

  • Prepare a DMSO Stock Solution: Dissolve this compound powder in DMSO to a concentration of 25.0 mg/mL.
  • Add PEG300: Take 100 µL of the DMSO stock and add it to 400 µL of PEG300. Mix evenly.
  • Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix evenly.
  • Dilute with Saline: Add 450 µL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL.
  • Final Concentration: The resulting working solution will have a concentration of ≥ 2.5 mg/mL (2.37 mM). Use this formulation freshly prepared for optimal results [1].
Protocol 2: Preparation of an In Vivo Solution for Oral Administration (Gavage)

This protocol uses corn oil as a carrier, which is common for oral dosing in animal models [1] [2].

  • Prepare a DMSO Stock Solution: Dissolve this compound powder in DMSO to a concentration of 25.0 mg/mL.
  • Mix with Corn Oil: Take 100 µL of the DMSO stock and add it to 900 µL of corn oil. Mix evenly until the solution is clear.
  • Final Concentration: The resulting working solution will have a concentration of ≥ 2.5 mg/mL (2.37 mM). The supplier advises careful consideration if the continuous dosing period exceeds half a month [2].

Troubleshooting Guide

This question-and-answer section addresses common issues researchers might face.

Q: I see precipitate in my working solution after storage. What should I do? A: Precipitation can occur over time or due to improper handling. For working solutions intended for in vivo use, it is recommended to prepare them freshly for each experiment and avoid storing them [1]. If you must store a working solution, briefly warm it and vortex it to re-dissolve any precipitate, then check for clarity before use.

Q: My experimental results show inconsistent degradation of BRD4. Could the stock solution be degraded? A: Yes, degraded or improperly stored stock solution is a common source of inconsistency. To troubleshoot:

  • Verify that the stock solution has not been stored for longer than the recommended 1 month at -20°C or has undergone multiple freeze-thaw cycles [2].
  • Always store the stock solutions under the recommended conditions (-80°C for long-term; -20°C for short-term), and ensure they are protected from moisture by storing under nitrogen if possible [1].
  • Use a new aliquot of stock solution for critical experiments to rule out loss of potency.

Q: The powder does not dissolve completely in DMSO. What could be the reason? A:

  • Insufficient mixing: Ensure you are using ultrasonic agitation or vigorous vortexing to aid dissolution [2].
  • Old DMSO: Hygroscopic DMSO absorbs water from the atmosphere over time, which can significantly impact its solvating ability. Always use newly opened, anhydrous DMSO [2].
  • Purity of compound: Confirm the purity of your compound is ≥98% [1].

Technical Support Workflow

The following diagram illustrates the logical workflow for troubleshooting stock solution issues, helping to systematically identify and resolve problems.

troubleshooting_flow Start Start: Issue with Stock Solution CheckSolubility Check Solubility Start->CheckSolubility Precipitate formed CheckStorage Check Storage Conditions & Age Start->CheckStorage Low activity or inconsistency CheckPurity Check Compound Purity Start->CheckPurity Will not dissolve UseFresh Use Freshly Prepared Solution CheckSolubility->UseFresh Precipitate after storage Sonicate Sonicate/Vortex & Use Fresh DMSO CheckSolubility->Sonicate Not fully dissolved CheckStorage->UseFresh In-vivo working solution not fresh NewAliquot Use New Stock Aliquot CheckStorage->NewAliquot Stored >1 month at -20°C or multiple freeze-thaws CheckPurity->Sonicate Purity is ≥ 98% ContactSupplier Contact Supplier CheckPurity->ContactSupplier Purity < 98%

References

SNIPER(BRD)-1 off-target effects reduction

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 Off-Target Degradation FAQ

Q: What are the observed off-target effects of this compound? A key study shows that in addition to its intended target (BRD4), this compound also degrades the E3 ubiquitin ligases cIAP1 and XIAP [1] [2]. This occurs because the SNIPER molecule uses an IAP antagonist as one of its ligands. The degradation of these ligases is an off-target effect that must be considered in experimental design.

Q: What are the different mechanisms for these off-target effects? Research indicates that cIAP1 and XIAP are degraded through different mechanisms, as summarized in the table below [1].

Protein Degraded Mechanism Required Ternary Complex?
cIAP1 Triggered by the IAP antagonist module, inducing autoubiquitylation and degradation [1]. No [1]
XIAP Requires the formation of a ternary complex (BRD4-SNIPER-XIAP) [1]. Yes [1]
BRD4 Requires the formation of a ternary complex (BRD4-SNIPER-IAP) [1]. Yes [1]

The workflow below illustrates the experimental approach used to determine these mechanisms.

Start Study this compound Mechanisms Inactive1 Use SNIPER(BRD)-3 (Inactive IAP Ligand) Start->Inactive1 Inactive2 Use SNIPER(BRD)-4 (Inactive BRD4 Ligand) Start->Inactive2 FreeLig Use Free Ligands LCL-161 + (+)-JQ-1 Start->FreeLig Obs1 Observation: No degradation of cIAP1, XIAP, or BRD4 Inactive1->Obs1 Obs2 Observation: cIAP1 degraded XIAP & BRD4 not degraded Inactive2->Obs2 Obs3 Observation: cIAP1 degraded XIAP & BRD4 not degraded FreeLig->Obs3 Conc1 Conclusion: IAP binding is essential for all degradation Obs1->Conc1 Conc2 Conclusion: Ternary complex required for XIAP & BRD4 degradation Obs2->Conc2 Conc3 Conclusion: cIAP1 degradation requires only IAP binding Obs3->Conc3

Q: How can I control for or reduce these specific off-target effects? Based on the known mechanisms, you can consider the following troubleshooting approaches:

  • Use Inactive Control Compounds: The study employed SNIPER(BRD)-3 and SNIPER(BRD)-4 as critical controls. SNIPER(BRD)-3, which cannot bind IAPs, should show no degradation of cIAP1, XIAP, or BRD4. SNIPER(BRD)-4, which cannot bind BRD4, degrades cIAP1 but not XIAP or BRD4 [1]. Using these controls can help isolate the effects of on-target vs. off-target degradation in your experiments.
  • Understand the Role of Free Ligands: A mixture of the free ligands LCL-161 (IAP antagonist) and (+)-JQ-1 (BRD4 inhibitor) induced degradation of cIAP1 but not of XIAP or BRD4 [1]. This confirms that a full ternary complex is needed for the on-target degradation of BRD4 and the off-target degradation of XIAP.

A Note on Sniper-Cas9

For comprehensive context, the search results also detailed Sniper-Cas9, a high-fidelity variant of the CRISPR-Cas9 nuclease engineered to minimize off-target gene edits while maintaining high on-target activity [3] [4]. It was discovered using a directed evolution screen in E. coli [3]. This is a separate tool from the SNIPER(BRD) chimera.

References

SNIPER(BRD)-1 concentration optimization for different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER Concentration and Activity Data

While data for a specific "SNIPER(BRD)-1" is unavailable, the table below summarizes key quantitative findings from a seminal study on SNIPER(ER), which shares the same core technology. The principles of concentration and time dependence are directly applicable to optimizing any SNIPER molecule [1].

Parameter Description Experimental Value(s)
Potent Degradation Concentration Concentration at which 50% target protein reduction (DC₅₀) is observed. SNIPER(ER)-87: ~3 nM (in MCF-7 cells) [1].
Maximum Efficacy Concentration Concentration for maximum degradation. SNIPER(ER)-87: ~100 nM [1].
Kinetics of Degradation Time for initial and maximal target protein knockdown. Significant reduction within 1 hour; maximum degradation sustained for at least 48 hours [1].
Critical Control Experiment Confirming the chimera is required, not just ligand mix. Combination of free IAP antagonist + ER ligand did not degrade ERα [1].

General Optimization Protocol for Different Cell Lines

This workflow adapts the experimental methodology from the identified research to help you establish optimal conditions for your cell lines [1].

Start Start Optimization P1 1. Initial Dose-Response - Treat cells with SNIPER  across a broad range (e.g., 1 nM to 10 µM) - Incubate for 16-24 hours - Analyze target protein levels via Western Blot Start->P1 P2 2. Determine DC₅₀ and Maximal DCₘₐₓ - Quantify band density from Step 1 - Calculate % degradation vs. control - Plot dose-response curve to find DC₅₀ and DCₘₐₓ P1->P2 P3 3. Kinetic Analysis - Treat cells at DCₘₐₓ concentration - Harvest samples at multiple time points (e.g., 0, 1, 2, 4, 8, 16, 24, 48 hours) - Analyze to establish time to knockdown and duration P2->P3 P4 4. Validate Mechanism of Action - Pre-treat with proteasome inhibitor (e.g., MG132) - Pre-treat with ubiquitin-activating enzyme inhibitor - Check if degradation is blocked P3->P4 P5 5. Assess Functional & Phenotypic Effects - Measure cell viability (MTT/CTB assay) - Perform apoptosis assay (Caspase-3/7 activation) - Conduct clonogenic survival assay P4->P5

Detailed Experimental Methodologies
  • Dose-Response Analysis (Steps 1 & 2)

    • Cell Seeding: Seed cells in 12 or 24-well plates to reach 60-80% confluence at the time of treatment.
    • Compound Treatment: Prepare a serial dilution of your SNIPER compound. A typical range might be 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a DMSO vehicle control.
    • Incubation: Incubate cells with the compound for 16-24 hours.
    • Western Blotting: Lyse cells and perform Western blotting for the target protein (e.g., BRD4). Normalize to a loading control (e.g., GAPDH, β-Actin). Quantify band intensity to calculate the DC₅₀.
  • Kinetic Analysis (Step 3)

    • Treatment: Treat cells at the concentration identified for maximal degradation (DCₘₐₓ).
    • Time-Course Harvest: Harvest cell lysates at critical time points post-treatment: 1, 2, 4, 8, 16, 24, and 48 hours.
    • Analysis: Perform Western blot analysis to determine how quickly degradation begins and how long it lasts.
  • Mechanism Validation (Step 4)

    • Pre-treatment: Incubate cells with a proteasome inhibitor like MG132 (10-20 µM) or Bortezomib (100 nM) for 1-2 hours before adding the SNIPER compound.
    • Co-incubation: Continue the co-incubation for an additional 4-6 hours (or the time point where degradation is first observed).
    • Expected Outcome: Inhibition of the proteasome should effectively rescue target protein levels, confirming degradation is ubiquitin-proteasome system (UPS)-dependent [1].

FAQs and Troubleshooting Guide

Question Answer & Troubleshooting Tip

| No degradation is observed at high concentrations. | - Verify Mechanism: Confirm UPS-dependence with a proteasome inhibitor. No rescue suggests an off-target or non-productive mechanism [1].

  • Check Protein Turnover: For proteins with slow turnover, a longer treatment time (e.g., 48 hours) may be needed.
  • Confirm Compound Activity: Test in a positive control cell line known to be sensitive to BRD4 degradation. | | Degradation is seen, but it is weak or incomplete. | - Optimize Linker Length: The affinity of ligands and the length/composition of the chemical linker are critical. Inefficient degradation often points to a suboptimal linker [1].
  • Increase Concentration/Time: Perform a more detailed dose-response and kinetic analysis. | | High cytotoxicity is observed at low concentrations. | - Determine Hook Effect: Test higher concentrations (e.g., 10 µM). A "hook effect" where degradation decreases can reduce on-target toxicity, but high cytotoxicity may indicate off-target effects [2].
  • Assess Specificity: Use global proteomics to ensure the SNIPER is not causing widespread, non-specific protein degradation. | | Degradation efficiency varies greatly between cell lines. | - Check E3 Ligase Expression: Levels of the recruited E3 ligase (e.g., IAPs) can vary. Confirm expression in resistant lines via qPCR or Western blot [1].
  • Assess Permeability: Use a cell-permeability assay to rule out differential compound uptake. |

SNIPER-Induced BRD4 Degradation Pathway

The following diagram illustrates the molecular mechanism by which a SNIPER molecule brings about the specific degradation of BRD4, integrating key validation steps from the protocol [1].

cluster_validation Experimental Validation Steps SNIPER SNIPER Ternary SNIPER:BRD4:IAP Ternary Complex SNIPER->Ternary BRD4 BRD4 BRD4->Ternary IAP IAP E3 Ubiquitin Ligase (e.g., XIAP, cIAP1) IAP->Ternary PolyUb Polyubiquitinated BRD4 Ternary->PolyUb Ubiquitin Transfer Degraded Degraded BRD4 (Proteasome) PolyUb->Degraded Proteasomal Degradation Inhibitor Proteasome Inhibitor (MG132/Bortezomib) Rescue Degradation Blocked (BRD4 Level Restored) Inhibitor->Rescue

Key Technical Considerations for SNIPERs

  • E3 Ligase Selection is Critical: The cited research highlights that SNIPERs recruiting XIAP demonstrated potent protein knockdown activity. The choice of E3 ligase ligand in your this compound construct will significantly influence its efficiency and potential for off-target effects [1].
  • The Importance of the Linker: The length and chemical composition of the linker connecting the target and E3 ligase ligands are not merely passive. They are crucial for forming a productive ternary complex, and optimization is often required to achieve efficient degradation [1].
  • Confirm the Chimera Effect: A critical control is to demonstrate that a physical mixture of the two separate ligands (BRD4 binder and IAP ligand) does not cause degradation. Effective degradation only with the chimeric SNIPER molecule confirms the mechanism is dependent on induced proximity [1].

I hope this technical guide provides a solid foundation for your work. The principles outlined here for concentration, kinetics, and mechanistic validation are universal starting points for characterizing targeted degraders.

References

SNIPER(BRD)-1 degradation efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is my SNIPER(BRD)-1 degrading cIAP1 but not BRD4 or XIAP?

    • A: This is a key mechanistic distinction. Research indicates that the degradation of cIAP1 is triggered simply by the binding of the IAP antagonist module (like the LCL-161 derivative in this compound), which induces its autoubiquitylation. In contrast, the degradation of BRD4 and XIAP requires the formation of a productive ternary complex (BRD4–SNIPER–XIAP). If the ternary complex is not stable or correctly formed, BRD4/XIAP degradation will fail [1]. This issue can also arise from using an inactive SNIPER, such as one with an N-methylated IAP ligand that cannot bind IAPs, or one that uses the (-)-JQ1 enantiomer which cannot bind BRD4 [1].
  • Q2: What cellular factors can spontaneously counteract this compound activity?

    • A: Recent research has identified specific cellular signaling pathways that intrinsically repress targeted protein degradation. Inhibitors of these pathways have been shown to enhance BRD4 degradation [2]:
      • PARG: Involved in poly-ADP ribosylation.
      • PERK: A key regulator of the unfolded protein response.
      • HSP90: A critical protein stabilizer.
  • Q3: Are there specific E3 ligases that are more effective for degrading BRD4 with SNIPERs?

    • A: Yes, efficiency can depend on the recruited E3 ligase. For this compound, studies suggest that XIAP is preferentially utilized over cIAP1 to degrade BRD4. Knockdown experiments show that depleting XIAP significantly impairs BRD4 degradation, whereas depleting cIAP1 has a milder effect [1].

Troubleshooting Guide: Degradation Efficiency

Potential Issues & Solutions
Potential Issue Underlying Principle Suggested Solution
Low Ternary Complex Efficiency Inefficient formation of the BRD4-SNIPER-XIAP complex prevents ubiquitination [1]. Co-treat with pathway inhibitors (e.g., PARG inhibitor) to promote complex formation [2].
Target Protein Stabilization Chaperone proteins like HSP90 protect BRD4 from degradation [2]. Use an HSP90 inhibitor (e.g., Luminespib) to disrupt this protective function [2].
Insufficient Ubiquitination Inadequate ubiquitin chain formation on BRD4 after complex assembly [2]. Co-treatment with a PARG inhibitor can promote TRIP12-mediated K29/K48-branched ubiquitination [2].
Use of Inactive Compound An N-methylated IAP ligand or the (-)-JQ1 enantiomer prevents key binding interactions [1]. Verify the chemical structure and stereochemistry of your this compound compound.
Quantitative Data on Degradation Enhancers

The following table summarizes compounds identified in a 2024 study that enhance BRD4 degradation induced by PROTACs, which can be applied to SNIPER strategies [2].

Enhancing Compound Target Pathway Effect on BRD4 Degradation Proposed Mechanism of Action
PDD00017273 PARG Inhibition Enhancement Facilitates chromatin dissociation of BRD4 and formation of the ternary complex; promotes TRIP12-mediated branched ubiquitination [2].
GSK2606414 PERK Inhibition Enhancement Counteracts cellular pathways that spontaneously repress degradation (specific mechanism under investigation) [2].
Luminespib HSP90 Inhibition Enhancement Promotes BRD4 degradation at a step after ubiquitylation, likely by disrupting protein stability [2].

Experimental Protocols

Protocol: Co-treatment with Degradation Enhancers

This protocol is adapted from a 2024 study to assess the effect of pathway inhibitors on this compound efficiency [2].

  • Objective: To determine if inhibition of PARG, PERK, or HSP90 enhances this compound-induced degradation of BRD4.
  • Materials:
    • Cell line (e.g., HeLa or HCT116 cells).
    • This compound.
    • Enhancer compounds: PDD00017273 (PARGi), GSK2606414 (PERKi), Luminespib (HSP90i).
    • DMSO vehicle control.
    • Lysis buffer and Western blot reagents.
  • Procedure:
    • Plate cells and allow them to adhere overnight.
    • Pre-treat with enhancer compounds or DMSO for 4 hours.
    • Treat with a sub-optimal concentration of this compound for 2-6 hours.
    • Lyse cells and perform Western blot analysis for BRD4, cIAP1, and XIAP.
    • Normalize protein levels to a loading control (e.g., Actin) and compare to untreated and DMSO controls.
Protocol: Verifying Ternary Complex Dependency

This protocol is based on a 2019 study that elucidates the mechanism of this compound [1].

  • Objective: To confirm that BRD4 degradation requires a ternary complex and is not due to simple inhibition.
  • Materials:
    • LNCaP cells.
    • This compound.
    • Free ligand controls: (+)-JQ1 and LCL-161.
    • Inactive SNIPERs: SNIPER(BRD)-3 (inactive IAP ligand) and/or SNIPER(BRD)-4 (uses (-)-JQ1).
  • Procedure:
    • Treat LNCaP cells with the following for 6 hours:
      • Vehicle control.
      • This compound (positive control).
      • A mixture of free (+)-JQ1 and LCL-161.
      • SNIPER(BRD)-3.
      • SNIPER(BRD)-4.
    • Analyze whole-cell lysates by Western blotting for BRD4, cIAP1, and XIAP.
    • Expected Results:
      • Only This compound should degrade BRD4, XIAP, and cIAP1.
      • The mixture of free ligands should degrade only cIAP1, demonstrating that ternary complex formation is essential for BRD4/XIAP degradation.
      • Inactive SNIPERs should not degrade any of the three proteins.

Signaling Pathways of Degradation Enhancers

The diagram below illustrates how the identified inhibitors enhance the this compound induced degradation pathway.

G cluster_pathway This compound Core Pathway SNIPER SNIPER XIAP XIAP SNIPER->XIAP BRD4 BRD4 BRD4->SNIPER Ubiquitination Ubiquitination & Degradation XIAP->Ubiquitination PARGi PARG Inhibitor (PDD00017273) PARGi->BRD4 Facilitates complex formation HSP90i HSP90 Inhibitor (Luminespib) HSP90i->Ubiquitination Promotes post-ubiquitination steps PERKi PERK Inhibitor (GSK2606414) PERKi->Ubiquitination Liberates repression

Key Technical Notes

  • Specificity of Enhancers: The enhancement effect of compounds like the PARG inhibitor is not universal for all PROTACs/SNIPERs. It appears to be neosubstrate-specific, effectively promoting the degradation of BRD4 but not necessarily other targets like ER-α or MEK1/2 [2].
  • Critical Controls: Always include the combination of free ligands ((+)-JQ1 + LCL-161) as a control. This mixture will degrade cIAP1 but not BRD4 or XIAP, providing a critical benchmark to confirm that your observed BRD4 degradation is truly due to ternary complex formation by the intact SNIPER molecule [1].

References

SNIPER(BRD)-1 handling hygroscopic DMSO solutions

Author: Smolecule Technical Support Team. Date: February 2026

A Guide to Handling Hygroscopic DMSO Solutions

Working with hygroscopic solutions like those of SNIPER(BRD)-1 in DMSO requires careful attention to prevent water absorption, which can affect compound stability and experimental results.

Why This is Critical: Understanding DMSO

Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs water from the atmosphere [1]. This can lead to:

  • Hydrolysis of Compounds: Water can degrade sensitive experimental compounds.
  • Precipitation: The active compound may fall out of solution.
  • Inaccurate Concentrations: Water changes the molarity of your stock solution.

For a BRD4 degrader like this compound, maintaining solution integrity is crucial for obtaining reliable and reproducible biological data.

Standard Operating Procedure for DMSO Stock Preparation

Follow this workflow to minimize water absorption when preparing your stock solutions.

Start Start: Prepare DMSO Stock A Use fresh, anhydrous DMSO from a sealed bottle Start->A B Equilibrate all materials to room temperature A->B C Perform procedure rapidly in a low-humidity environment B->C D Aliquot stock solution into single-use vials C->D E Seal vials with parafilm D->E F Store at recommended temperature (e.g., -20°C or -80°C) E->F

Frequently Asked Questions & Troubleshooting
  • Q1: How can I tell if my DMSO stock solution has absorbed water?

    • A: Visually inspect the solution. Cloudiness or crystals indicate precipitation. You can also use Karl Fischer titration to measure water content quantitatively. If your experiments show a sudden loss of activity, water contamination is a likely cause.
  • Q2: My compound has precipitated. Can I redissolve it?

    • A: You can try gently warming and vortexing the solution. Avoid repeated freeze-thaw cycles, as this can exacerbate precipitation. If it does not fully re-dissolve, the compound may have degraded, and a new stock should be prepared.
  • Q3: What is the best long-term storage method?

    • A: For long-term storage (over 6 months), -80°C is recommended. Aliquoting into small, single-use vials is critical to avoid freeze-thaw cycles. For extra protection, store vials in a sealed container with desiccant packs.
  • Q4: Are there any safety considerations specific to handling DMSO?

    • A: Yes. DMSO readily penetrates skin and gloves, carrying any dissolved compound with it. Always wear appropriate chemical-resistant gloves (e.g., nitrile) and handle solutions with care in a fume hood if possible.
Best Practices Summary Table
Practice Recommendation Rationale
DMSO Quality Use spectrophotometric or anhydrous grade DMSO from a newly opened bottle. Ensures lowest initial water content and avoids contaminants.
Aliquoting Divide stock into small, single-use vials. Prevents repeated exposure of the main stock to air and moisture.
Storage Vessels Use sealed vials with Teflon-lined caps or seal with parafilm. Creates a physical barrier against atmospheric moisture.
Thawing Thaw frozen aliquots rapidly in a desiccator at room temperature. Minimizes time for condensation to form on the cold vial.
Quality Control Record the date of opening for DMSO bottles and date of preparation for stock solutions. Ensures traceability and helps troubleshoot failed experiments.

References

SNIPER(BRD)-1 freeze-thaw cycle recommendations

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Guidelines

Based on supplier specifications, here are the recommended storage conditions for SNIPER(BRD)-1:

Condition Specification
Form Stored Powder (off-white to light yellow solid)
Short-Term Storage -20°C (for powder) [1]
Long-Term Storage -80°C (for solutions, up to 6 months) [2]
Protective Atmosphere Store under nitrogen [2]
Shipping Condition Room temperature (stable for a few days) [1]

Stock Solution Preparation & Storage

For preparing stock solutions, the suppliers provide the following protocols and stability information:

Aspect Recommendation / Value
Solvent DMSO [1] [2]
Solubility in DMSO ~66.67 mg/mL (~63.09 mM) [1] [2]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (stored under nitrogen) [2]
In-Vivo Formulation Stability Use freshly prepared solutions for optimal results [1]

Preparation example for in vivo studies: You can prepare a working solution by sequentially adding co-solvents.

  • Formulation 1 (for IP, IV, SC injection): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1].
  • Procedure: Add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix. Then add 50 μL Tween-80 and mix. Finally, add 450 μL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL [1].

Critical Considerations for Stability

The relationship between storage conditions and compound stability can be visualized as follows. Note that while specific data on this compound freeze-thaw cycles is unavailable, these general principles for handling sensitive reagents apply.

Storage Condition Storage Condition Risk to Compound Integrity Risk to Compound Integrity Storage Condition->Risk to Compound Integrity Improper Preserved Compound Integrity Preserved Compound Integrity Storage Condition->Preserved Compound Integrity Proper Aggregation / Precipitation Aggregation / Precipitation Risk to Compound Integrity->Aggregation / Precipitation Loss of Potency Loss of Potency Risk to Compound Integrity->Loss of Potency Irreproducible Results Irreproducible Results Risk to Compound Integrity->Irreproducible Results Stable Concentration Stable Concentration Preserved Compound Integrity->Stable Concentration Consistent Bioactivity Consistent Bioactivity Preserved Compound Integrity->Consistent Bioactivity Reliable Experimental Data Reliable Experimental Data Preserved Compound Integrity->Reliable Experimental Data Key Best Practices Key Best Practices Key Best Practices->Storage Condition Aliquot Stock Solutions Aliquot Stock Solutions Aliquot Stock Solutions->Key Best Practices Avoid Repeated Freeze-Thaw Avoid Repeated Freeze-Thaw Avoid Repeated Freeze-Thaw->Key Best Practices Use Protective Atmosphere Use Protective Atmosphere Use Protective Atmosphere->Key Best Practices Note Opening & Thaw Dates Note Opening & Thaw Dates Note Opening & Thaw Dates->Key Best Practices

Given the lack of specific data, it is highly advisable to aliquot this compound stock solutions upon first preparation to minimize freeze-thaw cycles.

Frequently Asked Questions

Q: What happens if this compound undergoes multiple freeze-thaw cycles? While specific data for this compound is unavailable, general principles of handling sensitive biochemical reagents apply. Multiple freeze-thaw cycles can lead to:

  • Degradation: A gradual loss of compound potency and effectiveness.
  • Aggregation: Molecules may clump together, reducing solubility and bioavailability.
  • Variable Results: The primary risk is inconsistent experimental outcomes and poor reproducibility due to unpredictable compound activity [3].

Q: How should I handle this compound to ensure maximum stability?

  • Aliquot: Upon receipt or preparation of a stock solution, immediately divide it into small, single-use aliquots.
  • Minimize Thawing: Thaw only the number of aliquots needed for a single experiment.
  • Gentle Thawing: When needed, thaw aliquots rapidly in a warm water bath or at room temperature—avoid slow thawing at 4°C for extended periods.
  • Record Keeping: Label all vials with the date of preparation, concentration, and number of freeze-thaw cycles.

References

SNIPER(BRD)-1 experimental controls setup

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 Core Profile

The table below summarizes the key chemical and functional information for this compound. [1]

Property Description
Description Heterobifunctional degrader (PROTAC/SNIPER) that targets BRD4 and IAP proteins. [1]
Molecular Formula C53H66ClN9O8S2 [1]
Molecular Weight 1056.73 g/mol [1]
Purity 98% [1]
Key Degradation Targets BRD4, cIAP1, cIAP2, XIAP [1]
Reported IC₅₀ Values BRD4: 6.8 nM; cIAP1: 17 nM; cIAP2 & XIAP: 49 nM [1]
Ligand for Target Protein (+)-JQ1 (binds to BRD4) [1]
Ligand for E3 Ligase LCL-161 (binds to IAPs) [1]
Primary Mechanism Recruits Inhibitor of Apoptosis Proteins (IAPs, a class of E3 ubiquitin ligase) to tag the target proteins (like BRD4) with ubiquitin, leading to their degradation by the proteasome. [2] [1]

Mechanism of Action Workflow

The following diagram illustrates the event-driven mechanism by which this compound induces target protein degradation, which is fundamental to understanding its experimental behavior.

G SNIPER This compound SNIPER->SNIPER 5. Recycled TernaryComplex Ternary Complex (POI:SNIPER:E3) SNIPER->TernaryComplex 1. Binds independently POI Target Protein (BRD4) POI->TernaryComplex 2. Binds independently E3Ligase E3 Ubiquitin Ligase (IAP) E3Ligase->TernaryComplex UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI 3. Ubiquitination Proteasome Proteasome UbiquitinatedPOI->Proteasome DegradedPOI Degraded POI Proteasome->DegradedPOI 4. Degradation

Frequently Asked Questions

Based on the general principles of IAP-based degraders (SNIPERs), here are answers to potential technical questions.

  • Q: What is the key difference between this compound and a traditional BRD4 inhibitor like JQ1?

    • A: Traditional inhibitors like JQ1 are "occupancy-driven"; they work by binding to and blocking BRD4's active site, which requires sustained high drug levels. This compound is "event-driven"; it catalyzes the permanent destruction of the BRD4 protein. This means this compound can be active at lower concentrations and may overcome resistance caused by target overexpression. [2]
  • Q: Why does this compound also degrade cIAP1 and other IAPs?

    • A: The molecule uses an IAP antagonist (LCL-161 derivative) as its E3 ligase ligand. This ligand not only recruits the E3 ligase but can also act as an IAP antagonist itself, leading to the auto-ubiquitination and degradation of the IAP proteins. This is a characteristic feature of many early SNIPER molecules. [2]
  • Q: What are the most critical controls for a degradation assay with this compound?

    • A: Key controls should include:
      • Target Ligand Competition: Co-treatment with a high concentration of free JQ1 to compete for BRD4 binding. This should rescue degradation, confirming the effect is on-target.
      • E3 Ligase Competition: Co-treatment with a free IAP ligand (e.g., LCL-161) to compete for E3 ligase binding. This should also rescue degradation.
      • Proteasome Inhibition: Treatment with a proteasome inhibitor (e.g., MG-132). If degradation is blocked, it confirms the ubiquitin-proteasome system is essential.
      • Inactive Analog: Use of a structurally similar but functionally inactive control compound (e.g., with a broken linker) to rule out off-target effects.

References

SNIPER(BRD)-1 Western blot optimization for degradation analysis

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 Core Information

Mechanism and Key Findings

This compound is a chimeric molecule designed to induce the degradation of target proteins like BRD4 by recruiting inhibitor of apoptosis proteins (IAPs), which act as E3 ubiquitin ligases [1].

  • Different Degradation Mechanisms: this compound degrades cellular IAP1 (cIAP1) and X-linked IAP (XIAP) through different mechanisms. Degradation of cIAP1 is triggered simply by the binding of the IAP antagonist (LCL-161 derivative), which induces autoubiquitylation. In contrast, degrading BRD4 and XIAP requires the formation of a stable ternary complex (BRD4-SNIPER-XIAP) [1].
  • Critical Control Experiments: The use of inactive SNIPER controls is vital for validating results.
    • SNIPER(BRD)-3: Contains an N-methylated LCL-161 derivative that cannot bind IAPs. It degrades neither BRD4 nor cIAP1/XIAP [1].
    • SNIPER(BRD)-4: Uses the enantiomer (-)-JQ-1, which cannot bind BRD4. It degrades cIAP1 but not BRD4 or XIAP [1].
  • IAP Usage: this compound preferentially utilizes XIAP to degrade BRD4, as shown by siRNA knockdown experiments [1].

The table below summarizes the activity profiles of key SNIPER molecules from the study [1].

Compound IAP Binding Affinity Degrades BRD4? Degrades cIAP1? Degrades XIAP? Key Finding
This compound High (IC50: 6.8-49 nM) Yes Yes Yes Active degrader; requires ternary complex for BRD4/XIAP loss.
SNIPER(BRD)-3 Very Low (IC50: >1000 nM) No No No Loss of IAP binding ablates all degradation activity.
SNIPER(BRD)-4 High (IC50: 8.4-47 nM) No Yes No Loss of BRD4 binding prevents BRD4/XIAP degradation.
LCL-161 + (+)-JQ1 (Mix) N/A No Yes No Confirms cIAP1 degradation is via IAP antagonist binding alone.

Western Blot Optimization Guide

For reliable detection of protein degradation, follow these optimized protocols and best practices.

Detailed Workflow for Quantitative Western Blotting

The following workflow synthesizes best practices for robust and publishable results [2] [3] [4].

G A 1. Protein Extraction & Quantification B 2. Electrophoresis A->B A1 • Use RIPA buffer with protease inhibitors • Quantify via BCA assay (high accuracy) • Normalize concentrations A->A1 C 3. Protein Transfer B->C B1 • Load equal mass (e.g., 15-30 µg) per lane • Use pre-stained MW marker • Run with MES buffer (3.5-160 kDa range) B->B1 D 4. Blocking & Incubation C->D C1 • Use PVDF membrane for robustness • Transfer at 200mA for 1-2h at 4°C • Verify with Ponceau S or total protein stain C->C1 E 5. Detection & Analysis D->E D1 • Block with 5% BSA or milk • Optimize primary antibody dilution (1:500-1:2000) • Use fluorescent secondaries for QFWB D->D1 E1 • Image with digital system (e.g., LI-COR Odyssey) • Use Total Protein Normalization (TPN) • Analyze with ImageJ or Image Lab E->E1 A1->B1 B1->C1 C1->D1 D1->E1

Critical Optimization Steps
  • Protein Extraction and Sample Preparation: Use a suitable lysis buffer like RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation [2] [3]. For quantitative comparisons, the BCA assay is recommended for its accuracy and compatibility with common detergents [2]. Always denature samples with loading buffer containing a reducing agent like DTT [2].

  • Normalization Strategy: For degradation studies, Total Protein Normalization (TPN) is now considered the gold standard over housekeeping proteins (e.g., GAPDH, β-actin) [4]. TPN is more reliable because housekeeping protein expression can vary with cell type and experimental conditions, and their abundant expression often leads to signal saturation [4]. TPN can be achieved with a total protein stain (e.g., No-Stain Protein Labeling Reagent) applied to the membrane before blocking [4].

  • Detection and Analysis: Quantitative Fluorescent Western Blotting (QFWB) using fluorescently labeled secondary antibodies and a digital imager provides a wider linear dynamic range than traditional chemiluminescence (ECL), making it superior for accurate quantification [3]. Always save original, unprocessed images, as many journals require them as supplementary information [5].

Troubleshooting Common Issues

Problem Possible Cause Solution
No Degradation of BRD4 Incorrect ternary complex formation; inactive compound. Verify activity with positive control (e.g., dBET1 [6]); use SNIPER(BRD)-3/4 as negative controls [1].
No Degradation of cIAP1 IAP antagonist moiety not binding. Use SNIPER(BRD)-3 as a control to confirm IAP binding is crucial [1].
High Background Non-specific antibody binding or insufficient blocking. Optimize antibody concentrations; extend blocking time; try BSA instead of milk [2].
Non-specific Bands Primary antibody concentration too high or not specific. Titrate primary antibody; include a recombinant protein positive control [2] [3].
High Variation Between Replicates Inconsistent protein loading or transfer. Switch to Total Protein Normalization (TPN) instead of a single housekeeping protein [4].

Publication Guidelines (2024 Standards)

Adhering to journal guidelines from the start will prevent delays in publication.

  • Image Integrity: It is never acceptable to digitally alter the data (e.g., by selectively altering contrast to hide background or faint bands) [5]. Adjustments to brightness or contrast must be applied evenly to the entire image and should be disclosed in the figure legend [5] [4].
  • Figure Preparation: Avoid excessive cropping of blots. Images must include molecular weight markers and all important bands. If lanes are rearranged, this must be clearly indicated with dividing lines [5] [4].
  • File Specifications: For final publication, provide high-resolution images (typically 300 DPI or higher) in TIFF or EPS format. Color images should be in RGB mode [5] [4].
  • Data Availability: Many journals, including the Nature portfolio, now require that original, unprocessed blot images be submitted as supplementary information [5].

Key Experimental Design Takeaways

  • Use the Right Controls: Your experimental design must include both active and inactive SNIPERs (like SNIPER(BRD)-3 and -4) to conclusively prove that observed degradation is mechanism-based [1].
  • Validate Your Antibodies: Not all antibodies perform equally. Test multiple antibodies if possible, and always include a positive control (such as a recombinant protein or a known expressing cell line) to confirm you are detecting the correct band [7] [3].
  • Plan for Quantification: From the beginning, design your blots for accurate quantification. This means using fluorescent detection if possible and normalizing to total protein rather than a single housekeeping gene [3] [4].

References

Technology Platform Comparison: SNIPERs vs. PROTACs

Author: Smolecule Technical Support Team. Date: February 2026

Feature IAP-based Degraders (SNIPERs) CRBN/VHL-based PROTACs
E3 Ligase IAP (cIAP1, XIAP) [1] [2] Primarily CRBN or VHL [3] [4]
Common Ligands LCL-161, Bestatin, MV1 derivatives [2] Thalidomide derivatives (for CRBN); Hydroxyproline-based (for VHL) [4]

| Key Characteristics | - Can induce degradation of both POI and IAPs (dual degradation) [2]

  • Potent pro-apoptotic activity in cancer cells [2] | - Most common and widely applied platform [3] [5]
  • Generally wider target scope and more reported use [2] | | Reported BRD4 Degradation | Yes, multiple SNIPERs have been developed against BRD4 [2]. | Yes, many exist (e.g., dBET1, MZ1, ARV-771) and are well-characterized [4] [6] [5]. | | In Vivo Efficacy (for related targets) | Proof-of-concept shown for ERα degradation and tumor growth suppression in mice [1]. | Demonstrated in various xenograft models (e.g., by degraders like CFT-2718) [7]. |

Degradation Mechanisms and Experimental Workflows

The core difference between the two platforms lies in the E3 ubiquitin ligase they recruit. The following diagrams illustrate the specific degradation mechanisms.

SNIPER (IAP-based) Mechanism

This diagram shows how SNIPERs recruit IAP family E3 ligases to tag the target protein for proteasomal degradation.

sniper_mechanism POI Target Protein (POI) e.g., BRD4 Proteasome 26S Proteasome POI->Proteasome Ubiquitinated POI SNIPER SNIPER Molecule SNIPER->POI POI Ligand IAP IAP E3 Ligase (e.g., cIAP1, XIAP) SNIPER->IAP IAP Ligand IAP->POI  Polyubiquitination Ub Ubiquitin (Ub) Ub->POI  Ub Transfer Degradation Protein Fragments Proteasome->Degradation Degradation

PROTAC (CRBN-based) Mechanism

This diagram shows the more common PROTAC mechanism, which often recruits the CRBN E3 ligase, leading to the same degradation outcome.

protac_mechanism POI Target Protein (POI) e.g., BRD4 Proteasome 26S Proteasome POI->Proteasome Ubiquitinated POI PROTAC PROTAC Molecule PROTAC->POI POI Ligand CRBN CRBN E3 Ligase PROTAC->CRBN CRBN Ligand CRBN->POI  Polyubiquitination Ub Ubiquitin (Ub) Ub->POI  Ub Transfer Degradation Protein Fragments Proteasome->Degradation Degradation

A typical experimental workflow to generate the data for a comparison involves several key steps, from initial design to functional validation [8] [6].

Key Experimental Workflow for Degrader Validation

experimental_workflow A 1. Degrader Design & Synthesis B 2. In Vitro Degradation Assay A->B C 3. Mechanism Validation B->C B1 Treat cells with degrader D 4. Functional Phenotyping C->D C1 Use control compounds: - Proteasome inhibitor - Inactive E3 ligand analog E 5. In Vivo Efficacy Study D->E D1 Cell viability & proliferation assays B2 Measure POI levels (Western Blot, Proteomics) C2 Genetic knockout of E3 ligase D2 Gene expression analysis (qPCR, RNA-seq)

Interpretation of the Current Data

Based on the available literature, here is a summary of the practical considerations for each platform:

  • Choosing a SNIPER (IAP-based) might be advantageous if your research aims to leverage dual degradation of the target and IAPs, or if you are investigating pathways where the pro-apoptotic effect of IAP antagonism is beneficial [1] [2].
  • Choosing a CRBN-based PROTAC is often the default choice for a wider range of targets due to the broader knowledge base, the generally favorable drug-like properties of CRBN ligands, and the wide availability of compatible POI ligands and synthetic protocols [3] [4] [5].

The absence of a direct comparison for "SNIPER(BRD)-1" highlights that the performance is highly dependent on the specific chemical structure of the degrader. The optimal choice must be determined empirically through the experimental workflow outlined above.

References

SNIPER(BRD)-1 vs JQ-1 efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison at a Glance

The following table summarizes the core characteristics of JQ-1 and SNIPER(BRD4)-1 based on the available data.

Feature JQ-1 SNIPER(BRD4)-1
Type of Molecule BET Bromodomain Inhibitor [1] PROTAC/SNIPER Degrader [2] [3]
Primary Mechanism Competitively binds to bromodomains of BET proteins (BRD2/3/4/T), displacing them from acetylated chromatin and inhibiting transcription [4] [1]. Recruits BET proteins (like BRD4) to E3 ubiquitin ligases (IAP), tagging them for destruction by the proteasome [2] [3].
Key Effect on Target Protein Suppresses function; reduces MYC transcription and other oncogenic programs in many contexts [4]. Induces ubiquitination and degradation; documented to reduce BRD4 levels by >70% [3].
Reported Potency (DC50/IC50) IC50 of 77 nM and 33 nM for the first and second bromodomains of BRD4 [1]. DC50 between 3 nM and 10 nM for BRD4 degradation [3].
Key Advantages Well-established as a chemical probe; reversible action [1]. Event-driven catalysis, potential for sustained effects after removal; can overcome resistance to inhibitors [2] [3].
Major Limitations Short plasma half-life (~1 hour); effects are often transient; can exhibit off-target toxicity [4] [5]. Can induce simultaneous degradation of IAPs (e.g., cIAP1); more complex molecular properties [2] [6].

Mechanisms of Action

The most fundamental difference between these molecules lies in their mechanism of action. The following diagram illustrates the distinct pathways they engage.

G cluster_jq1 JQ-1 Mechanism (Inhibition) cluster_sniper SNIPER(BRD4)-1 Mechanism (Degradation) BET BET Protein (e.g., BRD4) Chromatin Acetylated Chromatin BET->Chromatin Binds to Myc Oncogene Transcription (e.g., MYC) BET->Myc Drives JQ1 JQ-1 JQ1->BET Binds and Displaces BET2 BET Protein (e.g., BRD4) Ub Ubiquitin Proteasome System BET2->Ub Tagged for Destruction SNIPER SNIPER(BRD4)-1 SNIPER->BET2 JQ1-based Ligand IAP IAP E3 Ubiquitin Ligase SNIPER->IAP IAP Ligand (e.g., LCL-161) IAP->BET2 Polyubiquitination Deg Target Protein Degraded Ub->Deg Leads to

Experimental Data and Key Considerations

The data for SNIPER(BRD4)-1 shows it achieves degradation at low nanomolar concentrations (DC50 3-10 nM) [3]. This high potency is a hallmark of the PROTAC/SNIPER approach. In the cited study, it induced profound (>70%) degradation of BRD4 [3].

For researchers, choosing between these tools depends heavily on the experimental question:

  • Use JQ-1 when you need to study the immediate, reversible consequences of inhibiting BET protein function.
  • Use SNIPER(BRD4)-1 when your goal is to investigate the effects of physically removing the target protein from the cell, which can lead to more profound and durable phenotypic consequences.

A critical consideration for SNIPERs is their "dual-pharmacology." They are designed to degrade the target protein (e.g., BRD4) but can also cause the degradation of the recruited IAP E3 ligase itself (such as cIAP1) [2] [6]. This simultaneous action can be beneficial for killing cancer cells but must be accounted for in data interpretation.

General Experimental Protocol for Degradation Studies

To evaluate a degrader like SNIPER(BRD4)-1, a standard cellular protocol can be followed. The workflow below outlines the key steps.

G Start 1. Cell Seeding and Treatment A 2. Compound Incubation (Dose-response & Time-course) Start->A B 3. Cell Lysis and Protein Quantification A->B C 4. Western Blot Analysis (Detect Target Protein Levels) B->C D 5. Functional Assays (e.g., Cell Viability, Apoptosis) C->D E 6. Data Analysis (Calculate DC₅₀, Dmax, etc.) D->E

Key Methodological Details:

  • Cell Lines: Experiments are typically performed in relevant cancer cell lines (e.g., hematological or solid tumor models).
  • Treatment: Cells are treated with a range of concentrations of SNIPER(BRD4)-1 (e.g., 1 nM to 10 µM) for a set time (often 16-24 hours) to establish a dose-response curve [3].
  • Controls: Crucial controls include:
    • DMSO vehicle
    • JQ-1 alone (to observe inhibitory effects)
    • Inactive E3 ligase ligand (to confirm the degradation mechanism depends on E3 recruitment)
  • Outcome Measures:
    • DC50: The concentration that degrades 50% of the target protein.
    • Dmax: The maximum degradation achieved.
    • Downstream Effects: Measure apoptosis (e.g., cleaved PARP, Caspase-3), cell cycle arrest, or suppression of oncogenic drivers like MYC [4] [1].

Research Implications and Future Directions

The comparison between an inhibitor and a degrader is a powerful illustration of the paradigm shift in drug discovery. While JQ-1 is an excellent tool for probing BET biology, its therapeutic translation is hampered by a short half-life and transient effects [4] [5]. SNIPERs and other PROTACs offer a promising strategy to overcome these limitations by catalytically destroying the target protein, which can lead to more potent and durable responses [7] [3].

Future research directions include:

  • Developing degrader molecules with improved pharmacological properties (e.g., oral bioavailability).
  • Exploring novel E3 ligases to expand the scope of targetable proteins and tissues.
  • Carefully characterizing the complex pharmacology of heterobifunctional degraders, including their effects on the E3 ligase complex itself [2] [7].

References

Quantitative Data Profile of SNIPER(BRD)-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for SNIPER(BRD)-1 from a commercial supplier's data sheet [1].

Target Protein Reported IC50 (nM) Experimental Context / Notes
cIAP1 6.8 nM In vitro binding affinity [1]
cIAP2 17 nM In vitro binding affinity [1]
XIAP 49 nM In vitro binding affinity [1]
BRD4 Protein level reduction observed Cell-based functional assay: Induced degradation in LNCaP cells after 6-24 h treatment (0.003-1 μM) [1].

SNIPER Technology and Key Experimental Insights

While direct validation protocols for this compound are not detailed in the search results, the following information provides context on how its activity is validated and how SNIPERs work.

  • Core Mechanism of SNIPERs: SNIPERs are chimeric molecules designed to recruit IAP family E3 ubiquitin ligases (like cIAP1 and XIAP) to a target protein, leading to its ubiquitination and degradation by the proteasome [2] [3] [4]. A key characteristic is their ability to induce the simultaneous degradation of both the target protein and the IAPs themselves (like cIAP1) [3].

  • Key Experimental Evidence for Degradation: For the related SNIPER(ER)-87, the following mechanistic experiments were conducted to confirm that protein reduction was due to targeted degradation [2]:

    • Ubiquitin-Proteasome System (UPS) Dependency: Degradation was blocked by co-treatment with proteasome inhibitors (MG132, bortezomib) or a ubiquitin-activating enzyme inhibitor (MLN7243) [2].
    • Ubiquitination Assay: Direct polyubiquitination of the target protein was detected in cells treated with the SNIPER, but not with a mixture of its separate components [2].
    • Specificity: The degrader did not affect the levels of unrelated proteins, indicating that the effect was specific to the intended target [2].

Research Considerations and Future Directions

  • Distinct Mechanism from PROTACs: SNIPERs are often discussed alongside PROTACs, as both are Targeted Protein Degradation (TPD) technologies [5]. A primary distinction is the E3 ligase recruited. While many PROTACs use ligands for VHL or CRBN, SNIPERs specifically use IAP antagonists [3] [4]. This can be advantageous in cancers that overexpress IAPs [3].

  • Challenge of Limited E3 Ligands: A major challenge in the broader TPD field is the limited number of E3 ligases for which small-molecule recruiters are available. Expanding this toolkit is an active area of research to improve the applicability and selectivity of degraders [5].

Practical Workflow for Degrader Validation

The diagram below outlines a general experimental workflow, based on the methodologies cited for related SNIPERs, to validate the activity and mechanism of a protein degrader like this compound.

workflow Start Treat Cells with Degrader Assay1 Western Blot Analysis (Measure target protein levels over time/dose) Start->Assay1 Assay2 Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) Start->Assay2 Decision1 Is target protein specifically reduced? Assay1->Decision1 End End Assay3 Mechanistic Investigation Decision1->Assay3 Yes Decision1->End No Inhibit Co-treat with Proteasome or Ubiquitin Inhibitors Assay3->Inhibit Ubiquitin Ubiquitination Assay (e.g., Immunoprecipitation) Assay3->Ubiquitin Specificity Specificity Check (Analyze off-target proteins) Assay3->Specificity Confirm Confirm Degradation is Ubiquitin-Proteasome Dependent Inhibit->Confirm Ubiquitin->Confirm Specificity->Confirm Confirm->End

References

SNIPER(BRD)-1 compared to other BET degraders

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 Profile

Property Description
Technology Type Specific and nongenetic IAP-dependent protein eraser (SNIPER), a class of IAP-based PROTAC [1]
Target Protein (POI) Bromodomain-containing protein 4 (BRD4) [2] [3]
E3 Ligase Ligand LCL-161 derivative (recruits cIAP1, cIAP2, and XIAP) [1] [2]
Target Protein Ligand (+)-JQ-1 [2]
Key In-Vitro Findings Significantly reduces protein levels of BRD4, cIAP1, and XIAP in LNCaP cells after 6-24 hours of treatment (0.001-1 µM) [2]

Comparison with Other BET Degraders

While direct comparative data is limited, the table below contrasts this compound with other well-known BET degraders based on their core design and available public data.

Degrader Name E3 Ligase Recruited Target Protein Ligand Key Differentiating Features
This compound IAP (cIAP1/2, XIAP) [1] [2] (+)-JQ-1 [2] Parallel degrading pathways via multiple IAPs [1].
dBET1 [4] CRBN [4] (+)-JQ-1 [4] Early proof-of-concept CRBN-based degrader; rapid BRD4 depletion [4].
ARV-825 [4] CRBN [4] (+)-JQ-1 [4] Uses a different linker from dBET1; sustains BRD4 suppression longer than dBET1 (in MV4;11 cells) [4].
MZ1 [4] VHL [4] (+)-JQ-1 [4] Demonstrated selectivity for BRD4 over BRD2/3 [4].

A key distinguishing feature of this compound is its mechanism of action, which you can visualize in the pathway below.

G SNIPER This compound IAP IAP Family E3 Ligase (cIAP1, cIAP2, XIAP) SNIPER->IAP LCL-161-based Ligand BRD4 Target Protein (BRD4) SNIPER->BRD4 (+)-JQ-1 Ligand Ub Ubiquitination IAP->Ub Induces Deg Proteasomal Degradation BRD4->Deg Leads to Ub->BRD4 Labels

Experimental Context

For researchers to replicate or compare studies, here are the key experimental details from the this compound literature:

  • Cell Line Used: LNCaP (a human prostate cancer cell line) [2].
  • Treatment Protocol: Cells were treated with this compound across a concentration range of 0.003 to 1 µM for durations of 6 and 24 hours [2].
  • Key Outcome Measurement: Degradation efficacy was assessed by measuring reductions in BRD4, cIAP1, and XIAP protein levels using Western Blot analysis [2].

How to Conduct Deeper Comparisons

To build a more comprehensive and objective comparison guide, I suggest you:

  • Consult Specialized Databases: Search platforms like PROTAC-DB or ChEMBL for standardized biological data on a wider array of degraders.
  • Perform Side-by-Side Assays: The most reliable comparisons come from running your own experiments, treating the same cell lines with different BET degraders under identical conditions and measuring outcomes like DC₅₀ (half-maximal degradation concentration), Dmax (maximum degradation), and kinact (rate of degradation).
  • Broaden the Scope: Investigate other IAP-based SNIPERs (e.g., those targeting ERα or BCR-ABL) and compare their performance and E3 ligase ligands [1].

References

SNIPER(BRD)-1 selectivity versus traditional inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs vs. Traditional BRD4 Inhibitors

The table below compares the core principles of SNIPERs (also known as PROTACs) against traditional inhibitors.

Feature Traditional BRD4 Inhibitors SNIPERs/PROTACs (e.g., against BRD4)
Core Mechanism Occupancy-driven; binds to and blocks BRD4's bromodomain to inhibit its function [1]. Event-driven; induces ubiquitination and proteasomal degradation of the BRD4 protein [2] [3].
Selectivity Basis Relies on differential binding affinity to bromodomains of BET family proteins (BRD2, BRD3, BRD4, BRDT) [4]. Relies on formation of a productive ternary complex (POI:SNIPER:E3 Ligase); degradation can be selective even with non-selective ligands [4].
Effect on Protein Reversible inhibition of function; protein levels remain unchanged. Irreversible removal of the entire protein from the cell [2].
Key Advantage Well-established class; multiple candidates in clinical trials [1]. Potential to degrade only specific BRD proteins (e.g., BRD4 but not BRD2/3), overcoming non-selective inhibition issues [4].

Experimental Validation of Selectivity

To demonstrate the superior selectivity of a SNIPER compound, you would typically design experiments as shown in the workflow below and detailed in the subsequent protocols.

G cluster_wb Immunoblotting Details Start Start: Validate SNIPER Selectivity WB 1. Immunoblotting (Western Blot) Start->WB MS 2. Mass Spectrometry (Global Proteomics) WB->MS WB1 Treat cells with SNIPER and/or Traditional Inhibitor WB->WB1 Func 3. Functional/Phenotypic Assays MS->Func Ternary 4. Ternary Complex Analysis Func->Ternary End Report Selective Degradation Ternary->End WB2 Harvest cell lysates at various time points WB1->WB2 WB3 Probe with antibodies for BRD4, BRD3, BRD2, other proteins WB2->WB3

Detailed Experimental Protocols

The following methodologies are used to generate the data for a comparison guide.

  • Immunoblotting (Western Blot)

    • Purpose: To directly visualize and quantify changes in protein levels of specific targets.
    • Protocol: Treat relevant cancer cell lines (e.g., HCC1806 or HCC1937 BLBC cells) with the SNIPER compound, a traditional pan-BET inhibitor (e.g., JQ1, OTX015), and a DMSO control. Harvest cell lysates after a set time (e.g., 6-24 hours). Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against BRD4, BRD3, and BRD2 [4]. An antibody against a loading control (e.g., GAPDH, Actin) is essential.
    • Expected Outcome for a Selective SNIPER: A dose- and time-dependent decrease in BRD4 protein bands, with minimal to no reduction in BRD2 and BRD3 bands. The traditional inhibitor would show no change in protein levels [4].
  • Global Proteomics (Mass Spectrometry)

    • Purpose: To unbiasedly assess the selectivity of the SNIPER across the entire proteome and rule up off-target effects.
    • Protocol: Treat cells with the SNIPER or vehicle control. After harvesting, digest the proteins and analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare protein abundance between treated and control samples [4].
    • Expected Outcome for a Selective SNIPER: BRD4 will be among the most significantly depleted proteins. The number of other significantly downregulated proteins should be very low, confirming high selectivity.
  • Functional/Phenotypic Assays

    • Purpose: To link target degradation to a biological effect and demonstrate a therapeutic advantage.
    • Protocol:
      • Anti-proliferative Activity: Treat a panel of cancer cell lines with the SNIPER and traditional inhibitors for 72-96 hours. Measure cell viability using assays like CellTiter-Glo (ATP quantification). Calculate IC50 values [4].
      • Downstream Signaling Analysis: Perform Western blots on lysates from treated cells to monitor the levels of key oncoproteins transcriptionally regulated by BRD4, such as c-MYC or KLF5. A selective BRD4 SNIPER should potently downregulate these proteins [4].
  • Ternary Complex Analysis

    • Purpose: To understand the structural basis for selectivity, which often lies in the stability of the three-way complex between the target protein, the SNIPER, and the E3 ligase.
    • Protocol: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity and kinetics of the SNIPER-induced complex. Alternatively, X-ray crystallography or Cryo-EM can provide high-resolution structures of the ternary complex [4].
    • Expected Outcome: The analysis would reveal why the complex forms productively with BRD4 but not with BRD2 or BRD3, often due to subtle differences in protein surfaces and linker compatibility.

Key Takeaways for Researchers

  • The Catalytic Nature is Crucial: SNIPERs operate sub-stoichiometrically; one molecule can degrade multiple target proteins, offering a potential efficacy advantage over inhibitors [2] [3].
  • Selectivity is Tunable: The selectivity of a SNIPER is not solely determined by its target-binding ligand. The choice of E3 ligase, linker chemistry, and length can be optimized to enhance degradation selectivity for one protein over its closely related family members [4].
  • Addressing "Undruggable" Targets: This technology can potentially target proteins that lack a defined active site for small-molecule inhibitors, such as scaffolding proteins or transcription factors like c-MYC, by targeting them for destruction instead of inhibition [2].

References

Core Concept Comparison: Occupancy-Driven vs. Event-Driven Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the fundamental principles of these two therapeutic strategies.

Feature Occupancy-Driven Pharmacology Event-Driven Pharmacology (e.g., SNIPERs/PROTACs)
Primary Mechanism Inhibits protein function by binding to it [1]. Induces degradation of the target protein by the cell's own machinery [1] [2].
Action Inhibition Degradation
Key Limitation Requires high, sustained drug exposure; potential for drug resistance [1]. Catalytic and sub-stoichiometric; can target non-enzymatic functions [2] [3].
Key Advantage Faster kinetics [1]. Sustained effect from a single dose; can target non-enzymatic functions [2] [3].

SNIPER(BRD)-1 and Its Mechanism of Action

SNIPERs are heterobifunctional molecules that recruit IAP (Inhibitor of Apoptosis Protein) E3 ubiquitin ligases to tag the target protein for degradation [2]. This compound is designed to degrade BRD4, cIAP1, and XIAP proteins [4].

The mechanism can be visualized as follows, showing how this compound brings the E3 ubiquitin ligase complex together with the target protein to induce its degradation:

G POI Target Protein (POI) e.g., BRD4 SNIPER This compound POI->SNIPER Binds E3 E3 Ubiquitin Ligase (e.g., IAP) SNIPER->E3 Recruits Ub Polyubiquitination E3->Ub Deg Degradation by 26S Proteasome Ub->Deg

Advantages and Experimental Data for this compound

Compared to traditional BRD4 inhibitors, this compound offers key advantages and demonstrates potent degradation activity in experimental models.

Feature Description Experimental Evidence
Catalytic Activity Operates catalytically; one molecule can degrade multiple target proteins [2] [3]. Event-driven mechanism allows for recycling and reuse of the SNIPER molecule [2].
Degradation Potency Effectively reduces levels of multiple oncoproteins [4]. In LNCaP cancer cells, this compound significantly reduced levels of BRD4, cIAP1, and XIAP proteins [4].
Target Selectivity High potency against specific IAP family members [4]. IC50 values of 6.8 nM (cIAP1), 17 nM (cIAP2), and 49 nM (XIAP) [4].

Key Experimental Protocol for Degradation Assay

The primary evidence for this compound's efficacy comes from cell-based degradation assays, typically performed as follows [4]:

  • Cell Line: Use a relevant cancer cell line (e.g., LNCaP prostate cancer cells).
  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., a range from 0.003 μM to 1 μM).
  • Incubation: Incubate for a set period (e.g., 6 to 24 hours) to allow for protein degradation.
  • Analysis: Analyze the cell lysates using Western Blotting to detect and quantify the remaining levels of the target proteins (BRD4, cIAP1, XIAP) compared to untreated controls.

Strategic Implications for Drug Development

For a researcher, the strategic value of this compound and similar degraders lies in their ability to:

  • Overcome Scaffold Protein Function: BRD4 acts as a scaffold, making its functions difficult to block with inhibitors. Degradation physically removes the protein, abolishing all its functions [3].
  • Address Drug Resistance: Event-driven degradation can overcome certain forms of resistance that develop against traditional occupancy-based inhibitors [2].
  • Achieve High Potency at Low Doses: The catalytic mechanism can lead to profound and sustained biological effects even at low nanomolar or picomolar concentrations, as observed with related BRD4 degraders [3].

References

SNIPER(BRD)-1 event-driven pharmacology benefits

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 Profile and Mechanism

The table below summarizes the core characteristics of this compound based on the search results.

Attribute Description
Technology Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) [1].
Target Protein Bromodomain-containing protein 4 (BRD4) [1] [2].
Mechanism of Action Heterobifunctional molecule that recruits Inhibitor of Apoptosis Proteins (IAPs, E3 ubiquitin ligases) to ubiquitinate and degrade BRD4 via the proteasome [1] [2].

| Key Structural Components | • Target Ligand: (+)-JQ-1 (a BET inhibitor) [1] [2]. • E3 Ligase Ligand: A derivative of the IAP antagonist LCL-161 [1] [2]. • Linker: Connects the two ligands [1]. | | IAP Binding Affinity (IC₅₀) | • cIAP1: 6.8 nM • cIAP2: 17 nM • XIAP: 49 nM [2] |

The mechanism of action involves forming a ternary complex to induce target degradation, as illustrated below.

architecture POI Target Protein (BRD4) Degrader This compound POI->Degrader  Binds TernaryComplex Ternary Complex (POI-SNIPER-E3) E3 E3 Ubiquitin Ligase (IAP) Degrader->E3  Recruits PolyUb Polyubiquitinated BRD4 Proteasome 26S Proteasome PolyUb->Proteasome Degradation BRD4 Degradation Proteasome->Degradation  Degrades TernaryComplex->PolyUb  Ubiquitination

A key mechanistic insight for this compound is its dual pathway for degrading different proteins [1]:

  • cIAP1 degradation is triggered simply by the binding of the IAP antagonist module.
  • BRD4 and XIAP degradation requires the formation of a full ternary complex (BRD4-SNIPER(BRD)-1-XIAP).

Event-Driven Benefits and Comparative Context

While specific side-by-side experimental data for this compound was not fully available in the search results, its event-driven mechanism provides theoretical and widely acknowledged advantages over traditional occupancy-driven inhibitors.

Feature Occupancy-Driven Inhibitors (e.g., JQ-1) Event-Driven Degraders (e.g., this compound)
Primary Mode of Action Block target protein's activity [3]. Destroy the target protein [3] [4].
Effect on Non-Enzymatic Functions Often ineffective against scaffold functions [5]. Eliminates all protein functions (enzymatic & scaffold) [5].
Pharmacology Require high systemic exposure for continuous inhibition [3]. Catalytic; one molecule can degrade multiple target proteins [3] [4].
Potential for Resistance Susceptible to resistance from target overexpression or mutation [5]. May overcome resistance due to its catalytic nature [5].

Experimental Insights and Workflow

The search results indicate key experimental observations for this compound, though specific quantitative degradation data (like DC₅₀) was not available.

  • Degradation Specificity: this compound degrades BRD4, cIAP1, and XIAP [1].
  • Dependency on Ternary Complex: Studies with inactive SNIPER analogs showed that degradation of BRD4 and XIAP requires the formation of a ternary complex, while cIAP1 degradation occurs through a different, simpler mechanism [1].
  • Kinetics: In LNCaP human prostate tumor cells, this compound rapidly reduced target protein levels within 6 hours of treatment [1].

A general workflow for a key degradation assay is outlined below.

workflow Step1 1. Cell Treatment Step2 2. Incubation & Induction Step1->Step2 Step3 3. Cell Lysis Step2->Step3 Step4 4. Protein Quantification (e.g., BCA Assay) Step3->Step4 Step5 5. Western Blot Step4->Step5 Step6 6. Data Analysis (Normalize to Actin, calculate % degradation) Step5->Step6

Interpretation and Next Steps for Your Research

The information available through this search is sufficient to outline the core mechanism and theoretical advantages of this compound. However, for a rigorous comparative guide, more granular experimental data is needed.

  • Focus on the Catalytic Advantage: When comparing this compound to inhibitors like JQ-1, emphasize the event-driven, catalytic mechanism. This is its most significant pharmacological benefit, potentially leading to lower efficacious doses and prolonged effects [3] [5].
  • Acknowledge the Degradation of IAPs: A unique aspect of SNIPER technology is its concomitant degradation of IAPs (like cIAP1 and XIAP). This dual action could be particularly advantageous in killing cancer cells that depend on IAPs for survival [1].

To build a more comprehensive guide, I suggest you:

  • Consult Primary Literature: Search for the foundational research papers on this compound, which are likely to contain detailed dose-response curves (DC₅₀), time-course experiments, and direct comparisons with PROTACs in relevant cell models.
  • Explore Specific Assays: Look for data from cell proliferation assays (e.g., IC₅₀ values), apoptosis assays, and gene expression analyses (e.g., downregulation of c-Myc) in specific cancer cell lines to provide concrete examples of its efficacy.

References

SNIPER(BRD)-1 efficacy in different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER Technology and Related BRD4 Degraders

The term SNIPER stands for Specific and Non-genetic IAP-dependent Protein Eraser [1]. SNIPERs are chimeric molecules similar to PROTACs (Proteolysis Targeting Chimeras), designed to induce ubiquitination and proteasomal degradation of target proteins by recruiting ubiquitin ligases such as cIAP1 [2].

While data for SNIPER(BRD)-1 is not available in the search results, other BRD4-targeting degraders have been studied. The table below summarizes a selective BRD4-targeting PROTAC for reference, demonstrating the type of data researchers in this field utilize.

Compound Name Target E3 Ligase Cancer Cell Lines Tested Key Experimental Findings (Degradation) Key Experimental Findings (Anti-proliferation)

| PROTAC 6b [3] | BRD4 (selective over BRD2/3) | CRBN | HCC1806 (BLBC), HCC1937 (BLBC) | • DC50 (HCC1806): < 0.01 μM at 48h • DC50 (HCC1937): ~0.1 μM at 48h • Time-dependent degradation: Most BRD4 degraded within 12h at 0.1 μM [3] | • Inhibited cell growth in sensitive BLBC lines • Suppressed tumor growth in HCC1806 xenograft mouse model [3] |

SNIPER(TACC3) Experimental Protocol

The following workflow generalizes the key methods used to evaluate a different SNIPER molecule, SNIPER(TACC3), which could serve as a reference for standard assays in this research domain [2].

SNIPER(TACC3) Evaluation Workflow cluster_culture 1. Cell Culture & Treatment cluster_analysis 2. Mechanism & Phenotype Analysis cluster_efficacy 3. Efficacy & Combination CellLines Cancer Cell Lines (e.g., U2OS, HT1080, MCF-7, K562) Treatment SNIPER(TACC3) Treatment (Dose & Time Course) CellLines->Treatment WB Western Blotting (Target Protein Degradation) Treatment->WB Vacuolization Cytoplasmic Vacuolization (Immunostaining/Microscopy) Treatment->Vacuolization Viability Cell Viability Assay (WST-8 Tetrazolium) WB->Viability Vacuolization->Viability siRNA Genetic Knockdown (siRNA for UBE1, XIAP, etc.) siRNA->WB Combination Combination Treatment (e.g., with Bortezomib) Viability->Combination

Interpretation of Available Data and Next Steps

The search results do not contain a direct head-to-head comparison for this compound. However, the data on PROTAC 6b shows that highly selective BRD4 degradation is achievable and can be a potent strategy, particularly in certain cancer subtypes like BLBC [3].

To further your research, I suggest these steps:

  • Refine your search: The specific compound "this compound" might be reported under a different technical name or code. Searching for the authors who published the initial SNIPER(ERα) and SNIPER(TACC3) studies [2] could lead to their work on BRD4.
  • Explore related technologies: The field of targeted protein degradation is rapidly advancing. The properties of other BRD4 degraders (PROTACs, SNIPERs, etc.) can offer valuable insights for your comparison guide [1] [3].
  • Consult specialized resources: Detailed pharmacological data is often found in primary research articles or specialized pharmaceutical/patent databases, which may require more targeted searching.

References

SNIPER(BRD)-1 Degradation Profile and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(BRD)-1 is a heterobifunctional degrader that targets BRD4, cIAP1, and XIAP proteins for proteasomal degradation [1] [2]. Its action is "event-driven," catalytically inducing ubiquitination and degradation without needing to permanently inhibit the target protein [3] [4].

A key finding is that this compound degrades cIAP1 and XIAP through different mechanisms. cIAP1 degradation is triggered simply by the IAP antagonist (LCL-161 derivative) binding, which induces autoubiquitylation. In contrast, degrading XIAP and BRD4 requires the formation of a stable ternary complex where the SNIPER molecule simultaneously binds both the target protein (via JQ-1) and the E3 ligase [1]. The diagram below illustrates this process.

G cluster_cIAP1 cIAP1 Degradation Pathway cluster_XIAP_BRD4 XIAP & BRD4 Degradation Pathway A1 This compound (IAP Antagonist Module) B1 cIAP1 (E3 Ligase) A1->B1 Binds C1 Autoubiquitination B1->C1 D1 Proteasomal Degradation C1->D1 A2 This compound B2 Target Protein (BRD4 or XIAP) A2->B2 Binds via JQ-1 C2 E3 Ligase (cIAP1 or XIAP) A2->C2 Binds via LCL-161 D2 Ternary Complex Formation B2->D2 C2->D2 E2 Target Ubiquitination D2->E2 F2 Proteasomal Degradation E2->F2

Quantifying Degradation with Live-Cell Kinetics

Traditional endpoint assays provide an incomplete picture of degrader performance. Modern live-cell kinetic analysis reveals the full dynamics of the degradation process [5].

Key kinetic parameters measured include:

  • Degradation Onset and Rate: How quickly after treatment degradation begins.
  • Maximum Depth of Degradation (Dmax): The lowest level of protein reached.
  • Duration and Recovery: How long the protein level remains suppressed and the rate at which it reaccumulates.

These parameters are crucial for distinguishing between degraders that might look similar in a single endpoint assay [5]. The workflow below outlines how such kinetic data is generated.

G Start Endogenous Protein Tagging A Generate HiBiT-tagged cell line (e.g., via CRISPR) Start->A B Treat cells with This compound A->B C Continuous monitoring of bioluminescent signal B->C D Automated data analysis (Dmax, Rate, Recovery) C->D End Kinetic Profile for Compound Ranking D->End

Experimental Data and Comparison Context

While the search results confirm this compound's activity, they lack the full kinetic dataset for a direct comparison. The table below summarizes the available quantitative information.

Parameter This compound Experimental Data
Target Proteins BRD4, cIAP1, XIAP [1] [2]
IAP Binding Affinity (IC₅₀) cIAP1: 6.8 nM; cIAP2: 17 nM; XIAP: 49 nM [1] [2]
Effective Concentration Reduces protein levels in LNCaP cells at 0.1 µM within 6 hours [1]
Key Kinetic Differentiator Ternary complex formation required for BRD4/XIAP degradation; different mechanism for cIAP1 [1]

Other degraders like CFT-2718 have shown potent BRD4 degradation in solid tumor models [6], but the published literature does not provide a head-to-head kinetic comparison with this compound.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

3

Exact Mass

1055.4164301 Da

Monoisotopic Mass

1055.4164301 Da

Heavy Atom Count

73

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

Explore Compound Types